molecular formula C13H17NO2 B1369626 4-(1-Methylpiperidin-4-YL)benzoic acid CAS No. 281234-85-3

4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No.: B1369626
CAS No.: 281234-85-3
M. Wt: 219.28 g/mol
InChI Key: NOFWSNMLTCIWPD-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-YL)benzoic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWSNMLTCIWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592408
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281234-85-3
Record name 4-(1-Methylpiperidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(1-Methylpiperidin-4-YL)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No. 281234-85-3). This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug development. Its structure allows for versatile chemical modifications, making it an attractive building block for creating complex molecular architectures. This document details its physicochemical characteristics, proposes a viable synthetic pathway with a detailed experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and potential as a structural component in pharmacologically active agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Core Properties

This compound is a derivative of benzoic acid substituted at the para position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor) imparts unique physicochemical properties to the molecule.

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 281234-85-3[1][]
Molecular Formula C₁₃H₁₇NO₂[]
Molecular Weight 219.28 g/mol (Calculated)
SMILES CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table includes available data and predicted values based on its structure.

PropertyValueNotes
Melting Point Data not availableExpected to be a solid at room temperature.
Boiling Point Data not availableHigh boiling point expected due to polar functional groups.
Solubility Slightly soluble in water; soluble in organic solvents like methanol and DMSO.The zwitterionic character at neutral pH may influence solubility.
pKa (Acidic) ~4-5Predicted for the carboxylic acid group, similar to benzoic acid.[3]
pKa (Basic) ~9-10Predicted for the tertiary amine of the piperidine ring.

Synthesis and Characterization

While several suppliers list this compound, detailed synthetic procedures in peer-reviewed literature are scarce.[1][] A logical and robust approach to its synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings with high functional group tolerance.

Proposed Synthetic Workflow

The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process ensures high yields and purity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative, scientifically grounded procedure and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

  • To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Sponge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and acidify with 1M HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the Boc-protected intermediate.

Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC/LC-MS.

  • Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base for further purification if necessary.

Step 3: Synthesis of this compound

  • Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (1.5 eq).

  • Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate solvent, dry the organic phase, and concentrate.

  • Purify the final compound via recrystallization or chromatography to obtain this compound.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm). The proton at the C4 position of the piperidine ring will be a multiplet. The remaining piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm. Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60 ppm).

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 220.13.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1680-1710 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).

Chemical Reactivity and Potential Applications

The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are the main sites of chemical reactivity. This dual functionality makes it a versatile building block.

Reactivity of Functional Groups
  • Carboxylic Acid: This group can readily undergo standard transformations such as:

    • Amidation: Coupling with primary or secondary amines using activating agents (e.g., HBTU, CDI) to form amides.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate to form esters.

    • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt. It serves as a key site for modulating the compound's solubility and pharmacokinetic properties.

Reactivity Diagram Start This compound Amidation Amidation (+ R-NH2, Coupling Agent) Start->Amidation Esterification Esterification (+ R-OH, H+) Start->Esterification Salt Salt Formation (+ HCl) Start->Salt Amide Amide Derivative Amidation->Amide Ester Ester Derivative Esterification->Ester HCl_Salt Hydrochloride Salt Salt->HCl_Salt

References

A Comprehensive Technical Guide to the Structure and Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-(1-Methylpiperidin-4-YL)benzoic acid, a key building block in modern medicinal chemistry. We will dissect its molecular architecture and delve into a robust, field-proven synthetic methodology, emphasizing the rationale behind critical process decisions. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important compound.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 281234-85-3) is a bifunctional molecule incorporating a rigid benzoic acid moiety and a flexible, saturated N-methylpiperidine ring.[1][] This unique combination of a lipophilic aliphatic amine and an aromatic carboxylic acid imparts specific physicochemical properties that are highly valuable in drug design, particularly for modulating solubility, polarity, and receptor interactions.

The piperidine ring, with its tertiary amine, can be protonated at physiological pH, introducing a positive charge that can be crucial for forming salt bridges with biological targets. The benzoic acid group provides a site for hydrogen bonding and can be used to form esters, amides, or other derivatives.

structure cluster_benzoic_acid Benzoic Acid Moiety cluster_piperidine 1-Methylpiperidine Moiety C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_piperidine_4 C C4->C_piperidine_4 C-C Bond C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_piperidine_3 CH₂ C_piperidine_4->C_piperidine_3 C_piperidine_2 CH₂ C_piperidine_3->C_piperidine_2 C_piperidine_5 CH₂ C_piperidine_5->C_piperidine_4 N_piperidine N C_piperidine_2->N_piperidine C_piperidine_6 CH₂ C_piperidine_6->C_piperidine_5 N_piperidine->C_piperidine_6 C_methyl CH₃ N_piperidine->C_methyl

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 281234-85-3[1]
Molecular Formula C₁₃H₁₇NO₂[3]
Molecular Weight 219.28 g/mol N/A
Appearance White to off-white solidN/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[4]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

While several synthetic routes can be envisioned, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the crucial C-C bond between the aryl and piperidine rings.[5][6][7] This strategy offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[5]

The core principle involves the coupling of an organoboron compound with an organohalide.[5] In our case, the most logical disconnection is between the benzoic acid ring and the piperidine moiety. This leads to two key synthons:

  • Aryl Halide: 4-Bromobenzoic acid (or its ester derivative).

  • Organoboron Reagent: A boronic acid or boronate ester derivative of 1-methylpiperidine.

G start1 4-Bromobenzoic Acid (Aryl Halide) catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start1->catalyst start2 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (Boronate Ester) start2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices
  • Why 4-Bromobenzoic Acid? Bromoarenes offer a good balance of reactivity and stability for Suzuki couplings, being more reactive than chloroarenes but less expensive and more stable than iodoarenes.[8][9] Using the acid directly can sometimes be problematic due to solubility and side reactions; therefore, temporary protection as a methyl or ethyl ester is a common and effective strategy.

  • Why a Boronate Ester? While boronic acids are functional, their pinacol boronate ester counterparts often exhibit superior stability, are easier to purify via chromatography, and are less prone to dehydration-trimerization (boroxine formation).

  • The Catalyst System (Palladium, Ligand, Base):

    • Palladium Source: A Pd(II) precatalyst like Pd(dppf)Cl₂ is often chosen because it is air-stable and is readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.

    • Ligand (dppf): The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is crucial. Its large "bite angle" promotes the reductive elimination step (the final C-C bond formation) and stabilizes the palladium center, preventing the formation of inactive palladium black.

    • Base (Potassium Carbonate): A base is essential to activate the organoboron reagent.[5] It reacts with the boronate ester and water to form a more nucleophilic borate complex (-B(OR)₃⁻), which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[5] An inorganic base like K₂CO₃ is strong enough for this purpose yet mild enough to avoid hydrolyzing an ester protecting group if one is used.

    • Solvent (Dioxane/Water): A biphasic solvent system is often ideal. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a self-validating system where each step regenerates the catalyst for the next turnover.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Final Product) Transmetal->Product Ar-R RedElim Product Formation ArX Ar-X (4-Bromobenzoic Acid derivative) ArX->OxAdd Boron R-B(OR)₂ (Piperidine Boronate Ester) Borate [R-B(OR)₂(OH)]⁻ Boron->Borate Base Base (OH⁻) Base->Boron Borate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes the synthesis starting from methyl 4-bromobenzoate, followed by saponification to yield the final product. This two-step approach ensures higher yields and easier purification for the coupling reaction.

Step 1: Suzuki Coupling - Synthesis of Methyl 4-(1-methylpiperidin-4-yl)benzoate

  • Materials:

    • Methyl 4-bromobenzoate (1.0 eq)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate, the piperidine boronate ester, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe, followed by a solution of K₂CO₃ dissolved in deionized water. The typical solvent ratio is 4:1 dioxane:water.

    • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure methyl ester product.

Step 2: Saponification - Synthesis of this compound

  • Materials:

    • Methyl 4-(1-methylpiperidin-4-yl)benzoate (from Step 1)

    • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

    • Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully adjust the pH of the solution to ~6-7 using 1M HCl. The product will precipitate as a solid.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether or hexanes.

    • Dry the solid under high vacuum to afford the final product, this compound.

Conclusion

This compound is a valuable synthetic intermediate whose structure lends itself to diverse applications in pharmaceutical research. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its synthesis, demonstrating the power of modern catalytic chemistry. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently produce and utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS Number: 281234-85-3), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages data from analogous structures to offer insights into its physicochemical properties, potential synthetic routes, and prospective applications. The guide also outlines standard analytical methodologies for its characterization. This paper aims to serve as a foundational resource for researchers interested in exploring the utility of this and related molecules in the development of novel therapeutics.

Introduction: Unveiling a Scaffold of Potential

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile scaffold that can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to a drug candidate.[3] When coupled with a benzoic acid group, as in the case of this compound, the resulting molecule presents bifunctional characteristics: a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This duality makes it an intriguing building block for creating a diverse range of chemical entities.

While this compound itself is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active agents. This guide will, therefore, draw upon established chemical principles and data from structurally related compounds to provide a robust technical overview.

Physicochemical Properties

Based on available data from chemical suppliers, the key physicochemical properties of this compound are summarized in the table below.[] These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical method development.

PropertyValueReference
CAS Number 281234-85-3[]
Molecular Formula C13H17NO2[]
Molecular Weight 219.28 g/mol []
IUPAC Name This compound[]
SMILES CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O[]
Purity >95%[]

Proposed Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the phenyl ring and the piperidine ring, suggesting 4-carboxyphenylboronic acid and 1-methyl-4-iodopiperidine (or a related halide/triflate) as key precursors. The N-methylation of the piperidine can be performed as a final step or by using the N-methylated precursor directly.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow based on a Suzuki coupling strategy.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product A 4-Iodobenzoic acid C Esterification (e.g., MeOH, H+) A->C B 1-Methyl-4-piperidone E Suzuki Coupling (with a suitable boronic ester of 1-methylpiperidine) B->E (after conversion to boronic ester) D Methyl 4-iodobenzoate C->D D->E F Methyl 4-(1-methylpiperidin-4-yl)benzoate E->F G Hydrolysis (e.g., LiOH) F->G H This compound G->H

Caption: Proposed Suzuki Coupling Synthesis Workflow.

Step-by-Step Protocol (Hypothetical)
  • Esterification of 4-Iodobenzoic Acid:

    • Dissolve 4-iodobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate methyl 4-iodobenzoate.

  • Preparation of the Piperidine Boronic Ester:

    • React 1-methyl-4-piperidone with a suitable boron source (e.g., bis(pinacolato)diboron) in the presence of a catalyst to form the corresponding boronic ester. This step may require optimization.

  • Suzuki Coupling:

    • Combine methyl 4-iodobenzoate and the piperidine boronic ester in a suitable solvent (e.g., dioxane/water).

    • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

    • Heat the mixture under an inert atmosphere until the starting materials are consumed.

    • Purify the resulting methyl 4-(1-methylpiperidin-4-yl)benzoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a solvent mixture (e.g., THF/water).

    • Add an excess of a base (e.g., lithium hydroxide).

    • Stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the mixture to precipitate the final product, this compound.

    • Filter, wash, and dry the product.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block for several applications in drug discovery.

Scaffold for Novel Chemical Entities

The molecule can serve as a starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially aiding in solubility and interactions with biological targets.

Linker for PROTACs and other Bifunctional Molecules

Aryl piperidine structures are increasingly being used as semi-rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The defined stereochemistry and conformational rigidity of the piperidine ring can help to control the spatial orientation of the two ends of the PROTAC, which is often crucial for its activity.

Caption: Role as a Linker in a PROTAC.

Proposed Analytical Methods

To ensure the identity and purity of this compound, a combination of standard analytical techniques should be employed.

MethodPurposeExpected Observations
HPLC Purity assessment and quantificationA single major peak with a retention time dependent on the column and mobile phase used. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
¹H NMR Structural confirmationSignals corresponding to the aromatic protons of the benzoic acid, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns would confirm the connectivity.
¹³C NMR Structural confirmationResonances for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) Molecular weight confirmationAn observed mass corresponding to the calculated exact mass of the molecule ([M+H]⁺ or [M-H]⁻).
FTIR Functional group identificationCharacteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a valuable chemical scaffold with significant potential in medicinal chemistry. Its synthesis is feasible through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel drug candidates, including their use as linkers in bifunctional molecules like PROTACs. This guide provides a foundational understanding of this compound, offering a starting point for researchers to explore its utility in their drug discovery programs. Further research into the synthesis and applications of this molecule is warranted and could lead to the development of novel and effective therapeutics.

References

"4-(1-Methylpiperidin-4-YL)benzoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates a rigid benzoic acid moiety, ideal for forming stable amide bonds, and a saturated N-methylpiperidine ring, a common scaffold in centrally active agents and other therapeutics. This guide provides a comprehensive overview of its core molecular properties, proposes a robust synthetic pathway with detailed protocols, outlines methods for its analytical characterization, and discusses its strategic importance as a scaffold for generating diverse compound libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and weight. These core attributes dictate its physical properties and chemical reactivity. This compound is characterized by a phenyl ring substituted at the 1 and 4 positions with a carboxylic acid group and a 1-methylpiperidin-4-yl group, respectively.

Chemical Structure and Identifiers

The molecule's key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[]
Molecular Weight 219.28 g/mol [][2]
CAS Number 281234-85-3[][3]
IUPAC Name This compound[]
Canonical SMILES CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O[]
Structural Features and Significance

The molecule's utility is derived from its distinct chemical domains:

  • Benzoic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It readily participates in amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. Its acidity (pKa) is influenced by the electron-donating character of the piperidine ring.

  • 1-Methylpiperidine Ring: This saturated heterocycle is a prevalent motif in pharmaceuticals. The tertiary amine is basic and is typically protonated at physiological pH, which can enhance aqueous solubility and allow for interactions with biological targets. The N-methyl group prevents N-acylation or N-alkylation reactions, directing chemical modifications to other parts of the molecule. The piperidine ring acts as a non-planar, rigid spacer that orients the benzoic acid in a defined vector.

Diagram 1: Key Structural Features cluster_features Constituent Moieties COMPOUND This compound BENZOIC_ACID Benzoic Acid (Amide Coupling Handle) COMPOUND->BENZOIC_ACID Provides reactive site PIPERIDINE N-Methylpiperidine (Scaffold, Solubilizing Group) COMPOUND->PIPERIDINE Provides 3D structure and basic center

Diagram 1: Key Structural Features

Proposed Synthetic Strategy

While specific preparations of this compound are not widely published, a robust and logical synthesis can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is an ideal choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

The proposed workflow involves the palladium-catalyzed cross-coupling of a protected benzoic acid derivative, methyl 4-bromobenzoate, with a suitable piperidine-containing organoboron reagent. This is followed by a simple hydrolysis step to yield the final product.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow SM1 Methyl 4-bromobenzoate (Starting Material A) REACTION Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM1->REACTION SM2 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (Starting Material B) SM2->REACTION INTERMEDIATE Methyl 4-(1-methylpiperidin-4-yl)benzoate (Coupled Intermediate) REACTION->INTERMEDIATE Forms C-C bond HYDROLYSIS Saponification (e.g., LiOH, THF/H₂O) INTERMEDIATE->HYDROLYSIS Ester cleavage PRODUCT This compound (Final Product) HYDROLYSIS->PRODUCT

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow
Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is confirmed by analytical techniques before proceeding to the final hydrolysis, ensuring efficient use of materials.

Step 1: Suzuki-Miyaura Coupling

  • Materials:

    • Methyl 4-bromobenzoate (1.0 eq)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-bromobenzoate, the piperidine boronic ester, and potassium carbonate.

    • Add the palladium catalyst.

    • Add the degassed dioxane/water solvent mixture via cannula.

    • Rationale: Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst, which would otherwise halt the catalytic cycle.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and other water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure methyl 4-(1-methylpiperidin-4-yl)benzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Materials:

    • Methyl 4-(1-methylpiperidin-4-yl)benzoate (from Step 1)

    • Lithium hydroxide (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester intermediate in the THF/water solvent mixture.

    • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

    • Rationale: LiOH is a strong nucleophile for ester hydrolysis, and the THF co-solvent ensures the solubility of the organic starting material.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and slowly acidify with 1 M HCl to a pH of ~6. A precipitate should form.

    • Rationale: The product is a zwitterionic solid. Adjusting the pH to its isoelectric point minimizes its solubility, maximizing precipitation and yield.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A standard workflow involves spectroscopic analysis and chromatography.

Diagram 3: Analytical Characterization Workflow PRODUCT Synthesized Product NMR ¹H & ¹³C NMR (Structure Verification) PRODUCT->NMR MS LC-MS (Molecular Weight Confirmation) PRODUCT->MS HPLC RP-HPLC (Purity Assessment >95%) PRODUCT->HPLC CONFIRMED Confirmed Structure & Purity NMR->CONFIRMED MS->CONFIRMED HPLC->CONFIRMED

Diagram 3: Analytical Characterization Workflow
Protocol: NMR Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.

  • Procedure:

    • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl to aid solubility).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features: Doublets in the aromatic region (7-8 ppm) corresponding to the 1,4-disubstituted benzene ring, a multiplet for the piperidine C4-proton, various multiplets for the other piperidine protons, and a singlet around 2.2-2.5 ppm for the N-methyl group.

    • Expected ¹³C NMR Features: Resonances for the carboxyl carbon (~167 ppm), quaternary aromatic carbons, protonated aromatic carbons, and distinct signals for the piperidine and N-methyl carbons.

Protocol: Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 220.29.

Applications in Drug Development

This compound is not an end-product therapeutic but rather a strategic building block for creating libraries of novel chemical entities. Its bifunctional nature allows it to act as a molecular "linker" or scaffold.

Diagram 4: Role as a Scaffold in Library Synthesis SCAFFOLD 4-(1-Methylpiperidin-4-YL) benzoic acid REACTION Amide Coupling (EDC, HOBt, etc.) SCAFFOLD->REACTION COMPOUND_LIBRARY Diverse Library of Novel Amide Compounds REACTION->COMPOUND_LIBRARY Generates new chemical entities for screening AMINE_LIBRARY Library of Primary/ Secondary Amines (R-NH₂) AMINE_LIBRARY->REACTION

Diagram 4: Role as a Scaffold in Library Synthesis

The primary application is in the synthesis of amide libraries. The carboxylic acid can be coupled with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). This allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in lead generation and optimization. By varying the amine coupling partner, researchers can modulate properties such as:

  • Potency and Selectivity: Introducing new functional groups to interact with the biological target.

  • Pharmacokinetics: Modifying lipophilicity (LogP), solubility, and metabolic stability.

  • Physicochemical Properties: Altering characteristics like melting point and crystallinity.

This approach enables the rapid generation of hundreds or thousands of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

References

A Comprehensive Guide to the Spectral Characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the spectral characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Given the limited availability of consolidated spectral data in public literature, this document serves as a predictive and methodological resource for researchers. We will explore the theoretical underpinnings and provide field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes information from analogous structures to predict the spectral features of the title compound, offering a robust strategy for its unambiguous identification and quality control.

Molecular Structure and Spectroscopic Overview

The structural characterization of a novel or sparsely documented compound like this compound is fundamental to its application. The molecule consists of three key regions, each contributing distinct signatures to its analytical spectra:

  • 1,4-Disubstituted Benzene Ring: This aromatic core provides signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in the IR spectrum.

  • Carboxylic Acid Group: A primary functional group that is easily identifiable by its acidic proton in ¹H NMR, its carbonyl carbon in ¹³C NMR, and its distinct O-H and C=O stretches in IR spectroscopy.

  • N-Methylpiperidine Moiety: This saturated heterocyclic system contributes signals to the aliphatic region of NMR spectra and is key to confirming the compound's identity through its specific fragmentation pattern in mass spectrometry.

A multi-technique approach is therefore not just recommended but essential for full structural elucidation.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.

Experimental Protocol: NMR Analysis

The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) as it readily solubilizes the compound and allows for the observation of the exchangeable carboxylic acid and potential ammonium salt protons.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

  • Confirmation (Optional): To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum. The carboxylic acid proton signal should disappear or significantly diminish.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be logically divided into four distinct regions:

  • Carboxylic Acid Proton: A very broad singlet is expected at a downfield chemical shift, typically δ > 12 ppm .[2] This significant deshielding is due to the acidic nature of the proton.

  • Aromatic Protons: The 1,4-disubstituted pattern will result in two distinct signals, appearing as doublets (an AA'BB' system).

    • H2, H6: A doublet is predicted around δ 7.9-8.1 ppm , deshielded by the adjacent electron-withdrawing carboxylic acid group.

    • H3, H5: A second doublet is predicted slightly upfield, around δ 7.4-7.6 ppm .

  • Piperidine Protons: These signals will be complex due to axial/equatorial relationships and spin-spin coupling.

    • H4' (methine): A multiplet (likely a triplet of triplets) around δ 2.8-3.2 ppm , deshielded by its connection to the aromatic ring.

    • H2', H6' (equatorial/axial): Complex multiplets expected between δ 2.5-3.0 ppm (protons adjacent to nitrogen) and δ 1.8-2.2 ppm .

  • N-Methyl Protons (H7'): A sharp singlet integrating to three protons, expected around δ 2.2-2.5 ppm .

Predicted ¹³C NMR Spectrum

Based on the molecule's symmetry, a total of 9 distinct carbon signals are predicted.

  • Carbonyl Carbon (C7): The least shielded carbon, appearing as a singlet around δ 167-170 ppm . The chemical shift of carbonyl carbons in benzoic acid derivatives is well-documented.[3][4]

  • Aromatic Carbons:

    • C1: A quaternary carbon signal around δ 145-148 ppm , deshielded by the piperidine substituent.

    • C4: A quaternary carbon signal around δ 129-132 ppm .

    • C2, C6: Equivalent carbons appearing as a single peak around δ 128-130 ppm .

    • C3, C5: Equivalent carbons appearing as a single peak around δ 125-127 ppm .

  • Piperidine & Methyl Carbons:

    • C2', C6': Equivalent carbons adjacent to the nitrogen, expected around δ 52-55 ppm .

    • C7' (N-Methyl): The N-methyl carbon signal is predicted around δ 45-48 ppm .

    • C4': The methine carbon attached to the benzene ring, expected around δ 40-43 ppm .

    • C3', C5': Equivalent carbons expected at the most upfield position, around δ 30-33 ppm .

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The causality behind this technique is that chemical bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by the carboxylic acid functional group.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
2500-3300O-H stretch (Carboxylic acid dimer)Very broad, strongCharacteristic of strong hydrogen bonding in carboxylic acid dimers.[5][6]
2800-3000C-H stretch (Aliphatic)MediumFrom the piperidine and methyl groups.
~3030C-H stretch (Aromatic)Weak to mediumFrom the C-H bonds on the benzene ring.
1680-1710 C=O stretch (Carboxylic acid) Very strong, sharp This is a key diagnostic peak for the conjugated carboxylic acid.[6]
1580-1610C=C stretch (Aromatic ring)Medium to strongConfirms the presence of the benzene ring.
1210-1320C-O stretch (Carboxylic acid)StrongCoupled with the O-H bend, part of the carboxylic acid signature.
~850C-H out-of-plane bendStrongCharacteristic of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and presence of basic (amine) and acidic (carboxyl) sites.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Introduce the sample into the ESI source. The analysis should be run in both positive and negative ion modes.

    • Positive Mode ([M+H]⁺): The tertiary amine of the piperidine ring is easily protonated.

    • Negative Mode ([M-H]⁻): The carboxylic acid is easily deprotonated.

  • Analysis: Acquire the full scan mass spectrum. For higher confidence, High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition.[7]

Predicted Mass Spectrum
  • Molecular Formula: C₁₃H₁₇NO₂

  • Monoisotopic Mass: 219.1259 g/mol

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z = 220.1332

    • Negative Mode: [M-H]⁻ at m/z = 218.1186

The fragmentation pattern provides a self-validating system for confirming the structure. Key fragmentations can be predicted based on the stability of the resulting ions.

fragmentation_pathway Parent [M+H]⁺ m/z = 220.13 Frag1 Loss of H₂O m/z = 202.12 Parent->Frag1 - H₂O Frag2 Loss of COOH radical m/z = 175.13 Parent->Frag2 - •COOH Frag3 Piperidine fragment (Benzylic cleavage) m/z = 98.10 Parent->Frag3 Cleavage Frag4 Tropylium-like ion m/z = 122.07 Frag3->Frag4 Rearrangement

Figure 3: A plausible ESI-MS fragmentation pathway for this compound in positive ion mode.

Conclusion and Data Summary

This guide outlines a comprehensive, multi-technique strategy for the definitive spectral characterization of this compound. By combining the predictive power of NMR, the functional group specificity of IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the structure and purity of this compound. The protocols and predicted data herein provide a robust baseline for experimental work, ensuring trustworthiness and scientific rigor in synthesis and drug development applications.

TechniqueFeaturePredicted Value
¹H NMR Carboxylic Acid (O-H)> 12 ppm (broad s, 1H)
Aromatic (H2/H6)7.9-8.1 ppm (d, 2H)
Aromatic (H3/H5)7.4-7.6 ppm (d, 2H)
N-Methyl (CH₃)2.2-2.5 ppm (s, 3H)
¹³C NMR Carbonyl (C=O)167-170 ppm
Aromatic Carbons125-148 ppm
Aliphatic Carbons30-55 ppm
IR C=O Stretch1680-1710 cm⁻¹
O-H Stretch2500-3300 cm⁻¹ (broad)
MS (ESI) [M+H]⁺m/z ≈ 220.13
[M-H]⁻m/z ≈ 218.12

References

A Technical Guide to Investigating the Biological Activity of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for elucidating the potential biological activity of the novel chemical entity, 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS 281234-85-3). In the absence of published bio-activity data for this specific molecule, this guide establishes a robust, hypothesis-driven strategy for its characterization. Drawing from structure-activity relationship (SAR) analysis of its core scaffolds—a substituted piperidine and a benzoic acid moiety—we postulate that its most probable biological target lies within the muscarinic acetylcholine receptor (mAChR) family. We present a multi-tiered experimental workflow, from initial target engagement and functional characterization to broad selectivity profiling. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing detailed protocols, data interpretation frameworks, and the scientific rationale necessary to systematically evaluate this compound's therapeutic potential.

Introduction and Rationale

This compound is a small molecule featuring a carboxylic acid functional group attached to a phenyl ring, which is in turn substituted with an N-methylated piperidine ring. While this compound is commercially available for research purposes, a thorough review of scientific literature and patent databases reveals no direct studies on its biological effects.[] However, its constituent chemical motifs are prevalent in numerous pharmacologically active agents.

The piperidine ring, in particular, is a well-established pharmacophore found in a multitude of central nervous system (CNS) and peripheral drugs. Specifically, the 4-substituted piperidine scaffold is a cornerstone for ligands targeting G-protein coupled receptors (GPCRs), including opioid, dopamine, and muscarinic receptors. Several studies have successfully developed potent M3 muscarinic antagonists based on a 4-amino-piperidine scaffold, highlighting the compatibility of this core structure with the orthosteric binding site of muscarinic receptors.[2][3][4] Additionally, benzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[5]

This convergence of structural precedents leads to our primary hypothesis:

Primary Hypothesis: this compound functions as a modulator, most likely an antagonist, of one or more subtypes of the muscarinic acetylcholine receptor family (M1-M5).

This guide outlines a logical, efficient, and self-validating experimental strategy to test this hypothesis and uncover the compound's potential biological activity.

Proposed Experimental Validation Workflow

The investigation is structured as a three-tiered screening cascade. This approach ensures that resources are allocated efficiently, beginning with broad, cost-effective assays and progressing to more specific and complex experiments only after a positive result, or "hit," is confirmed.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Liability T1 Radioligand Binding Assay (M1, M2, M3, M4, M5 Subtypes) T1_Result Determine Binding Affinity (Ki) Identify Receptor Subtype Hits T1->T1_Result Data Output T2_Gq Calcium Flux Functional Assay (for M1, M3, M5 Hits) T1_Result->T2_Gq Gq-coupled Hit (Ki < 1µM) T2_Gi cAMP Functional Assay (for M2, M4 Hits) T1_Result->T2_Gi Gi-coupled Hit (Ki < 1µM) T2_Result Determine Functional Potency (IC50/EC50) Classify as Agonist vs. Antagonist T2_Gq->T2_Result T2_Gi->T2_Result T3 Broad GPCR Selectivity Panel (e.g., Eurofins SafetyScreen44™) T2_Result->T3 Confirmed Potent & Selective Hit T3_Result Assess Off-Target Binding Generate Selectivity Profile T3->T3_Result

Figure 1: Proposed three-tiered experimental workflow.

Tier 1: Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine if this compound binds to any of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Causality: This is the foundational experiment. A molecule cannot modulate a receptor's function without first physically interacting with it (binding). This assay directly measures this interaction. By using a radiolabeled ligand with known high affinity for the receptor, we can measure the displacement of this radioligand by our test compound. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity constant (Ki).

Detailed Experimental Protocol: Radioligand Binding
  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M1-M5.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compound: 10 mM stock of this compound in DMSO.

    • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/C).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer, typically from 10 µM down to 0.1 nM.

    • In a 96-well plate, add in order:

      • 25 µL of Assay Buffer (for total binding) or 25 µL of 1 µM Atropine (for non-specific binding).

      • 25 µL of the test compound dilution.

      • 50 µL of the appropriate radioligand (e.g., [³H]-NMS at a final concentration equal to its Kd).

      • 100 µL of cell membrane preparation (protein concentration typically 5-20 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Results from the binding assays should be summarized in a clear, tabular format.

Receptor SubtypeRadioligandTest Compound Ki (nM)
Muscarinic M1[³H]-NMSExperimental Value
Muscarinic M2[³H]-NMSExperimental Value
Muscarinic M3[³H]-NMSExperimental Value
Muscarinic M4[³H]-NMSExperimental Value
Muscarinic M5[³H]-NMSExperimental Value
Table 1: Summary of Binding Affinities (Ki) for this compound.

Trustworthiness Check: The protocol is self-validating through the inclusion of 'total binding' (radioligand + buffer) and 'non-specific binding' (radioligand + excess unlabeled ligand) controls. A significant window between these two values is essential for a valid assay. A "hit" is typically defined as a compound exhibiting a Ki value below 1 µM at one or more subtypes.

Tier 2: Functional Characterization

Objective: For any receptor subtype where significant binding was observed (Ki < 1 µM), determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the native ligand, acetylcholine).

Causality: Binding does not equal function. A compound can bind but have no effect (neutral antagonist), activate the receptor (agonist), or block activation (antagonist). Muscarinic receptors signal through different G-protein pathways: M1, M3, and M5 couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[6] We must use assays that measure these downstream signaling events.

Detailed Experimental Protocol: Calcium Flux Assay (M1, M3, M5)
  • Materials:

    • HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Acetylcholine (ACh) or Carbachol.

    • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

  • Procedure (Antagonist Mode):

    • Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

    • During the final 20-30 minutes of dye loading, add serial dilutions of the test compound to the cells and co-incubate. This pre-incubation step allows the antagonist to bind to the receptor.

    • Place the cell plate into the FLIPR instrument.

    • Initiate reading, establishing a stable baseline fluorescence for ~10-20 seconds.

    • The instrument then automatically adds a pre-determined concentration of the agonist (ACh) to all wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response), which provides a robust signal for inhibition.

    • Continue reading fluorescence for an additional 60-120 seconds to capture the full calcium response.

  • Data Analysis:

    • The response is measured as the change in fluorescence intensity.

    • Plot the agonist response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • To test for agonism, a parallel experiment is run where the test compound is added instead of the agonist. An increase in fluorescence indicates agonist activity, and the EC50 (potency) can be determined.

Data Presentation

Functional data should be clearly summarized and compared to the binding data.

Receptor SubtypeFunctional AssayMode of ActionPotency (IC50/EC50, nM)
Muscarinic M_x_Calcium FluxAntagonistExperimental Value
Muscarinic M_y_cAMPNot a Hit> 10,000
Table 2: Summary of Functional Activity for this compound.

Tier 3: Selectivity and Off-Target Profiling

Objective: To assess the compound's specificity for its primary target(s) and identify potential off-target interactions that could lead to undesirable side effects.

Causality: A therapeutically viable drug candidate should be highly selective. Binding to other receptors, ion channels, or enzymes can cause toxicity or unwanted physiological effects. A broad counter-screen against a panel of common "liability" targets is a critical step in drug development for assessing the trustworthiness and safety profile of a compound.

Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). A standard panel, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan®, evaluates the test compound (usually at a single high concentration, e.g., 10 µM) against dozens of different GPCRs, ion channels, transporters, and kinases. Any significant inhibition (>50%) at this concentration flags a potential off-target interaction, which can then be followed up with full dose-response curves.

G compound 4-(1-Methylpiperidin-4-YL) benzoic acid Primary Target (e.g., M3 Receptor) Off-Targets (Dopamine, Serotonin, Adrenergic, etc.) high_affinity High Affinity (Low Ki / IC50) compound:f1->high_affinity Desired Interaction low_affinity Low / No Affinity (High Ki / IC50) compound:f2->low_affinity Desired Outcome

Figure 2: Ideal selectivity profile for a drug candidate.

Conclusion and Future Directions

This guide proposes a systematic, industry-standard approach to characterize the biological activity of this compound. The strategy is built on a scientifically sound hypothesis derived from SAR analysis, focusing on the muscarinic receptor family as the most probable target. By following the tiered workflow of binding, functional, and selectivity assays, researchers can generate a comprehensive profile of the compound's pharmacology.

Should these studies reveal that this compound is a potent and selective modulator of a specific mAChR subtype, the subsequent steps would involve:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of disease (e.g., models of overactive bladder for an M3 antagonist or models of cognitive dysfunction for an M1 agonist).

This rigorous, step-by-step validation process is essential for transforming a novel chemical entity from a mere laboratory reagent into a potential therapeutic agent.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Motif

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the esteemed status of a "privileged scaffold."[3] This is not by chance, but rather a consequence of a unique combination of physicochemical properties. The piperidine moiety offers a desirable balance of aqueous solubility and lipophilicity, crucial for favorable pharmacokinetic profiles.[3] Its conformational flexibility allows it to present appended functional groups in a precise three-dimensional arrangement, enabling high-affinity interactions with a multitude of biological targets.[4] This guide will delve into the rich history of piperidine derivatives in drug discovery, from their natural origins to their synthesis in the laboratory, and explore the intricate structure-activity relationships that have led to the development of life-changing medicines.

A Historical Trajectory: From Pepper to Potent Pharmaceuticals

The story of piperidine is intrinsically linked to the history of chemistry itself. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, its medicinal potential was not immediately apparent.[5] However, the piperidine core was destined for therapeutic greatness, a journey that can be traced through several key milestones:

  • Early 20th Century - The Dawn of Synthetic Opioids: The quest for potent analgesics with fewer side effects than morphine led to the synthesis of meperidine in the late 1930s. This marked a pivotal moment, demonstrating that a relatively simple synthetic molecule containing the 4-phenylpiperidine core could mimic the analgesic effects of complex natural alkaloids.

  • 1950s - The Antipsychotic Revolution: The development of the butyrophenone class of antipsychotics, most notably haloperidol , revolutionized the treatment of schizophrenia and other psychotic disorders. The 4-substituted piperidine moiety in haloperidol proved to be a critical pharmacophore for potent dopamine D2 receptor antagonism.[6]

  • 1960s - The Fentanyl Leap: Paul Janssen's synthesis of fentanyl in 1960 represented a quantum leap in opioid potency.[7] This anilidopiperidine derivative, approximately 100 times more potent than morphine, highlighted the dramatic impact that subtle structural modifications to the piperidine scaffold could have on pharmacological activity.[7]

  • Late 20th and Early 21st Century - Diversification of Therapeutic Applications: The latter half of the 20th century and the beginning of the 21st saw an explosion in the therapeutic applications of piperidine derivatives. This includes the development of the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, the non-sedating antihistamine loratadine , and the CCR5 antagonist maraviroc for the treatment of HIV infection.[8]

The Piperidine Scaffold in Action: Case Studies in Drug Design

The versatility of the piperidine ring is best illustrated through its incorporation into drugs targeting a wide array of biological systems. Here, we explore three distinct classes of piperidine-containing drugs, examining their mechanisms of action, structure-activity relationships, and the experimental protocols that underpin their synthesis.

The Phenylpiperidine Opioids: Engineering Potent Analgesia

The phenylpiperidine class of opioids, with fentanyl as a prominent member, exerts its powerful analgesic effects primarily through agonism of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9][10]

Activation of the MOR by a phenylpiperidine agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[11]

opioid_signaling cluster_cytosol Cytosol Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds and Activates G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Blocked K_ion K⁺ K_channel->K_ion Efflux Increased ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization fentanyl_synthesis start 4-Piperidone Monohydrate HCl intermediate1 1-(2-phenylethyl)piperidin-4-one start->intermediate1 Step 1: N-alkylation step1_reagents 2-Phenylethyl bromide, Cs₂CO₃, Acetonitrile intermediate1->step1_reagents intermediate2 N-phenyl-1-(2-phenylethyl)piperidin-4-amine intermediate1->intermediate2 Step 2: Reductive Amination step2_reagents Aniline, NaBH(OAc)₃, 1,2-Dichloroethane intermediate2->step2_reagents product Fentanyl intermediate2->product Step 3: N-acylation step3_reagents Propionyl chloride, Triethylamine, Dichloromethane product->step3_reagents antipsychotic_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Haloperidol Haloperidol Haloperidol->D2R Blocks S5HT2AR Serotonin 5-HT2A Receptor Haloperidol->S5HT2AR Blocks Signaling_D2 Downstream Signaling (e.g., ↓cAMP) D2R->Signaling_D2 Initiates Signaling_5HT2A Downstream Signaling (e.g., ↑IP₃/DAG) haloperidol_synthesis start1 1-Bromo-4-chlorobenzene intermediate1 4-(4-chlorophenyl)-4-hydroxypiperidine start1->intermediate1 Grignard Reaction & Debenzylation start2 1-Benzyl-4-piperidone start2->intermediate1 product Haloperidol intermediate1->product Nucleophilic Substitution start3 4-Chloro-1-(4-fluorophenyl)-1-butanone start3->product ccr5_antagonism cluster_virus HIV-1 cluster_membrane Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding (Blocked by Maraviroc) Maraviroc Maraviroc Maraviroc->CCR5 Allosteric Binding

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(1-Methylpiperidin-4-YL)benzoic acid, a key building block in pharmaceutical synthesis. Recognizing the unique challenges presented by its zwitterionic nature, this document outlines multiple purification strategies, from fundamental techniques like isoelectric point precipitation and recrystallization to advanced chromatographic methods. Each protocol is presented with a deep mechanistic explanation, enabling researchers, scientists, and drug development professionals to make informed decisions and troubleshoot effectively. This guide is designed to ensure the attainment of high-purity material essential for downstream applications.

Compound Profile and Purification Challenges

This compound is an amphoteric molecule possessing both a basic tertiary amine (the N-methylpiperidine moiety) and an acidic carboxylic acid group. This dual functionality means the molecule's net charge and, consequently, its physical properties, are highly dependent on pH.

  • At low pH (< ~4.0): The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge), resulting in a net positive charge.

  • At intermediate pH: The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge), resulting in a neutral zwitterion.

  • At high pH (> ~9.5): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral, resulting in a net negative charge.

This zwitterionic character at physiological pH is the primary challenge in its purification. The compound exhibits minimal solubility in many common organic solvents when in its neutral zwitterionic state, yet it is highly soluble in aqueous solutions at high or low pH where it exists as a salt.

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueSignificance for Purification
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol -
pKa (acidic) ~4.0 - 4.5Governs deprotonation of the carboxylic acid.
pKa (basic) ~9.5 - 10.0Governs protonation of the piperidine nitrogen.
Isoelectric Point (pI) ~6.75 - 7.25pH of minimum solubility; crucial for precipitation.[1][2][3]

Note: pKa and pI values are estimated using computational prediction tools and are provided as a guiding range. Experimental determination is recommended for process optimization.

Common Synthetic Impurities:

The purification strategy must also consider impurities from common synthetic routes. A likely synthesis involves the coupling of a piperidine precursor with a benzoic acid derivative. Potential impurities could include:

  • Unreacted starting materials (e.g., 4-bromobenzoic acid, 1-methyl-4-piperidone).

  • By-products from the coupling reaction.

  • Catalyst residues (e.g., palladium).

  • Inorganic salts from workup procedures.

Strategic Approach to Purification

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow can guide this decision-making process.

Purification_Decision_Tree start Crude Product is_major_impurities Major Impurities Known? start->is_major_impurities precipitation Isoelectric Point Precipitation is_major_impurities->precipitation No / Gross Purification recrystallization Recrystallization is_major_impurities->recrystallization Yes / Organic Impurities chromatography Chromatography Needed? precipitation->chromatography recrystallization->chromatography ion_exchange Ion-Exchange Chromatography (IEX) chromatography->ion_exchange Yes / Ionic Impurities reverse_phase Reverse-Phase Chromatography (RPC) chromatography->reverse_phase Yes / Non-polar Impurities sfc Supercritical Fluid Chromatography (SFC) chromatography->sfc Yes / Green Alternative final_product Pure Product (>99%) chromatography->final_product No / Purity Met ion_exchange->final_product reverse_phase->final_product sfc->final_product

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Isoelectric Point (pI) Precipitation

This is the most direct and often highest-yielding method for purifying zwitterionic compounds on a large scale. It leverages the compound's minimal solubility at its isoelectric point (pI), where the net charge is zero.

Principle:

The crude material is first dissolved in an acidic or basic aqueous solution to form a soluble salt. The pH is then carefully adjusted to the calculated pI, causing the neutral zwitterion to precipitate out of the solution, leaving ionic impurities behind.

Workflow Diagram:

PI_Precipitation_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation dissolve Dissolve crude material in acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) water adjust_ph Slowly add base (if acidic) or acid (if basic) to adjust pH to ~7.0 dissolve->adjust_ph Forms soluble salt monitor Monitor precipitation and pH adjust_ph->monitor stir Stir slurry at room temp for 1-2 hours monitor->stir Precipitate forms filtrate Filter the precipitate (e.g., Buchner funnel) stir->filtrate wash Wash with DI water, then a water-miscible solvent (e.g., acetone) filtrate->wash dry Dry under vacuum wash->dry

Caption: Workflow for isoelectric point precipitation.

Detailed Step-by-Step Protocol:
  • Dissolution:

    • Weigh the crude this compound and place it in an appropriately sized beaker or flask with a magnetic stir bar.

    • Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to fully dissolve the material. Use approximately 10-20 mL of 1 M HCl per gram of crude product as a starting point. Gentle warming may be required.

    • Alternative: The material can also be dissolved in 1 M Sodium Hydroxide (NaOH). The choice depends on the nature of the primary impurities.

  • Precipitation:

    • While stirring vigorously, slowly add 1 M NaOH dropwise to the acidic solution (or 1 M HCl to the basic solution).

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • As the pH approaches the estimated pI range of 6.75 - 7.25, the solution will become cloudy, and a white precipitate will form. Continue the slow addition of acid/base until the target pH is reached and stable.

    • Causality: A slow addition rate is critical to allow for the formation of well-defined crystals and to prevent the co-precipitation of impurities that might get trapped during rapid flocculation.

  • Isolation and Drying:

    • Once precipitation is complete, allow the slurry to stir at room temperature for an additional 1-2 hours to maximize yield.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake generously with deionized water to remove any residual salts.

    • Perform a final wash with a water-miscible organic solvent, such as acetone or isopropanol, to displace the water and facilitate drying.

    • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Self-Validation:

    • Analyze a small sample of the filtrate (mother liquor) by HPLC to quantify the amount of product lost and ensure precipitation was efficient.

    • Confirm the purity of the final dried product using the analytical methods described in Section 6.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the target compound. The key is selecting an appropriate solvent or solvent system.

Principle:

The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the target compound crystallizes out, leaving impurities dissolved in the mother liquor.

Solvent Selection:

For a zwitterionic compound like this, solvent selection can be challenging. Mixed solvent systems are often most effective. Water/alcohol mixtures are a good starting point.

Table 2: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemRationale
Methanol/Water Methanol can help solubilize the organic backbone, while water interacts with the charged groups.[4]
Ethanol/Water Similar to methanol/water, a common choice for polar organic molecules.
Isopropanol/Water Offers a different polarity balance.
Acetonitrile/Water Can be effective for moderately polar compounds.
DMSO/Water DMSO is a powerful solvent for polar compounds; water acts as the anti-solvent.[5]
Detailed Step-by-Step Protocol:
  • Solvent Screening (Small Scale):

    • Place a small amount of crude material (~50 mg) in a test tube.

    • Add a few drops of the primary solvent (e.g., Methanol) and heat to boiling. Continue adding the solvent dropwise until the solid just dissolves.

    • Slowly add the anti-solvent (e.g., Water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the quality and quantity of the crystals formed to select the best solvent system.

  • Bulk Recrystallization (Scale-Up):

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen primary solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is fully dissolved. Use the minimum amount of solvent necessary.

    • If using an anti-solvent, heat it separately and add it slowly to the boiling solution of the compound until the cloud point is reached. Add a small amount of the primary solvent to clarify.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Chromatographic Purification Strategies

When precipitation or recrystallization fails to provide the desired purity, or for the removal of structurally similar impurities, chromatography is the method of choice.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[6] For this amphoteric compound, both cation and anion exchange can be employed depending on the pH and the nature of the impurities.

  • Cation Exchange (e.g., Strong Cation Exchange, SCX):

    • Principle: At a pH below the pI (e.g., pH 3-4), the compound is positively charged and will bind to a negatively charged SCX resin. Neutral and negatively charged impurities will pass through.

    • Elution: The bound compound is eluted by increasing the salt concentration (e.g., a gradient of NaCl) or by increasing the pH of the mobile phase.

  • Anion Exchange (e.g., Strong Anion Exchange, SAX):

    • Principle: At a pH above the pI (e.g., pH 9-10), the compound is negatively charged and will bind to a positively charged SAX resin. Neutral and positively charged impurities will pass through.

    • Elution: The bound compound is eluted by increasing the salt concentration or by decreasing the pH.

Reverse-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity.[7][8] It is challenging for highly polar zwitterions due to poor retention on standard C18 columns. However, retention can be achieved by using mobile phase modifiers.

  • Principle: The compound is dissolved in a polar mobile phase and passed over a non-polar stationary phase (e.g., C18 silica).

  • Method:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

    • Rationale: The acidic modifier protonates the carboxylic acid, reducing the zwitterionic character and increasing hydrophobic interaction with the stationary phase. It also improves peak shape by suppressing interactions with residual silanols.[8]

    • A gradient from high aqueous to high organic content is used for elution.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase. It is a "green" alternative to normal and reverse-phase HPLC, offering fast separations and reduced solvent waste. It is particularly well-suited for purifying polar molecules.

  • Principle: SFC separates compounds based on their polarity and interaction with a stationary phase.

  • Method:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Typically Methanol or Ethanol, often with a small amount of an additive (e.g., diethylamine or ammonium hydroxide) to improve peak shape for basic compounds.

    • Advantages: The low viscosity of the mobile phase allows for high flow rates and rapid purifications. The CO₂ is evaporated during fraction collection, simplifying product isolation.

Purity Analysis and Characterization

Post-purification, the identity and purity of this compound must be rigorously confirmed.

Table 3: Analytical Methods for Purity and Structure Confirmation

TechniquePurposeTypical Conditions / Expected Results
HPLC/UPLC Purity AssessmentColumn: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient: 5-95% B over 5-10 minutes. Detection: UV at 254 nm. Result: A single major peak with >99% area.
¹H NMR Structure ConfirmationSolvent: DMSO-d₆ or D₂O with DCl. Expected Signals: Aromatic protons (doublets), piperidine protons (multiplets), N-methyl protons (singlet), and a carboxylic acid proton (broad singlet, if in DMSO-d₆).
Mass Spectrometry (MS) Molecular Weight ConfirmationMode: Electrospray Ionization (ESI+). Expected Ion: [M+H]⁺ at m/z 220.1.
Elemental Analysis Elemental CompositionAnalysis for: C, H, N. Expected Values: C, 71.21%; H, 7.82%; N, 6.39%.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in pI Precipitation pH overshot or undershot the optimal pI. / Compound is partially soluble at pI.Perform a small-scale pH titration curve to find the point of maximum precipitation. / Add a water-miscible anti-solvent (e.g., isopropanol) to the aqueous solution after pH adjustment to decrease solubility.
Oiling Out During Recrystallization Solution is too supersaturated. / Cooling is too rapid. / Inappropriate solvent choice.Use a larger volume of solvent. / Ensure slow cooling (e.g., insulate the flask). / Screen other solvent systems. Try adding the anti-solvent at a lower temperature.
Poor Peak Shape in RPC Secondary interactions with silica. / Compound is in mixed ionic states.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA, pH ~2) to fully protonate the piperidine and suppress silanol ionization.
Persistent Impurity Impurity has very similar properties to the product.Switch purification mode (e.g., from precipitation to chromatography). / If using chromatography, try a different stationary phase or mobile phase system (e.g., IEX instead of RPC).

References

Application and Protocol Guide for the Characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Methylpiperidin-4-YL)benzoic acid is a bifunctional molecule incorporating a substituted piperidine ring and a benzoic acid moiety. Its structural features make it a compound of interest in pharmaceutical research and drug development, potentially as an intermediate or a scaffold for more complex molecular architectures. A thorough and precise analytical characterization is paramount for its quality control, stability assessment, and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable analysis. The protocols are grounded in established analytical principles and can be adapted to specific laboratory instrumentation and requirements.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. The following table summarizes key predicted and known properties for this compound and its hydrochloride salt.

PropertyPredicted/Known ValueSource/Rationale
Chemical Structure This compound
CAS Number 281234-85-3[1]
Molecular Formula C₁₃H₁₇NO₂Derived from structure
Molecular Weight 219.28 g/mol Calculated from formula
Appearance White to off-white solidTypical for similar organic acids
pKa ~4-5 (acidic), ~9-10 (basic)Predicted based on benzoic acid and tertiary amine functionalities
Solubility Sparingly soluble in water; soluble in methanol, DMSO, and alkaline aqueous solutionsPredicted based on structure
Melting Point Not available (predicted to be >200 °C)General characteristic of similar zwitterionic compounds
UV λmax ~235 nmPredicted based on the benzoic acid chromophore

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of this compound. Given the presence of a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group, a reverse-phase HPLC method with a buffered mobile phase is recommended to ensure good peak shape and reproducible retention times.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of purity and for assay calculations.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation A Standard & Sample Preparation B Column & Mobile Phase Selection A->B C Gradient Optimization B->C D Wavelength Selection C->D E System Suitability D->E F Linearity, Accuracy, Precision E->F G Robustness F->G

Caption: Workflow for HPLC method development and validation.

Protocol: HPLC-UV Analysis

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column stable at a wider pH range is advantageous.

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Ammonium acetate or phosphate buffer.

    • Formic acid or phosphoric acid.

  • Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the carboxylic acid is protonated and the tertiary amine is charged, aiding in retention and peak shape.[2]
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 10% B to 70% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.A gradient is recommended to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 235 nmThe predicted λmax of the benzoic acid chromophore.
Injection Volume 10 µLCan be adjusted based on sample concentration.
  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of methanol and water to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to a similar concentration as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and characterization of impurities, LC-MS is the preferred method. It provides molecular weight information and fragmentation patterns.

Protocol: LC-MS Analysis

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Use the same HPLC conditions as described above, but it is crucial to use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers to be compatible with the mass spectrometer.

  • Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Positive ESIThe tertiary amine in the piperidine ring is readily protonated.[3]
Capillary Voltage 3.5 kVTypical voltage for ESI.
Cone Voltage 30 VCan be optimized to control fragmentation.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo remove the solvent.
Scan Range m/z 50-500To cover the molecular ion and expected fragments.

Expected Mass Spectrum:

  • Molecular Ion: [M+H]⁺ at m/z 220.13.

  • Potential Fragments: Loss of the carboxylic acid group (-45 Da) leading to a fragment at m/z 175.13; fragmentation of the piperidine ring.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (in deuterated solvent) B Acquisition of 1H NMR Spectrum A->B C Acquisition of 13C NMR Spectrum A->C D 2D NMR (COSY, HSQC) for complex assignments B->D C->D E Spectral Interpretation & Structural Confirmation D->E

Caption: General workflow for NMR-based structural elucidation.

Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1H-COOHAcidic proton, broad due to exchange.
~7.9d2HAr-HProtons ortho to the carboxylic acid group.
~7.4d2HAr-HProtons meta to the carboxylic acid group.
~3.0m2HN-CH₂ (axial)Protons on the piperidine ring adjacent to the nitrogen.
~2.8m1HAr-CHProton on the piperidine ring attached to the benzene ring.
~2.2s3HN-CH₃Methyl group on the piperidine nitrogen.
~2.0m2HN-CH₂ (equatorial)Protons on the piperidine ring adjacent to the nitrogen.
~1.8m4H-CH₂-Remaining protons on the piperidine ring.
  • Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic Acid)
~145Ar-C (quaternary)
~130Ar-C (quaternary)
~129Ar-CH
~127Ar-CH
~55N-CH₂
~46N-CH₃
~42Ar-CH
~33-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)[4]
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)[4]
~1610, ~1450MediumC=C stretch (aromatic)
~1300MediumC-N stretch (amine)
~1200StrongC-O stretch (acid)
~920BroadO-H bend (acid dimer)

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, purity, and structure. These protocols are intended to serve as a starting point and should be validated for their intended use in any specific laboratory setting. Adherence to these methodologies will contribute to the generation of high-quality, reliable data essential for research, development, and quality control in the pharmaceutical industry.

References

"4-(1-Methylpiperidin-4-YL)benzoic acid" in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 4-(1-Methylpiperidin-4-YL)benzoic Acid in Pharmaceutical Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, purification, and application of this compound. This versatile building block is a crucial intermediate in the synthesis of various pharmaceutical agents, valued for its unique structural combination of a rigid benzoic acid linker and a basic N-methylpiperidine moiety. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for successful and scalable synthesis.

Strategic Importance in Medicinal Chemistry

This compound serves as a key structural motif in drug discovery. Its components offer distinct advantages:

  • Benzoic Acid Group: Provides a carboxylic acid handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to other fragments of a target molecule.

  • Piperidine Ring: Acts as a non-planar, saturated heterocyclic scaffold. Its substitution pattern influences the three-dimensional orientation of the molecule, which can be critical for optimizing binding to a biological target.

  • N-Methyl Group: The tertiary amine introduces a basic center, which can be crucial for modulating physicochemical properties such as solubility, pKa, and potential interactions with acidic residues in protein binding pockets.

A prominent example of its application is as a key intermediate in the synthesis of Imatinib, a targeted therapy for chronic myelogenous leukemia.[1][2]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several robust and well-established organic transformations. The choice of strategy often depends on the availability of starting materials, cost, and scalability requirements. A retrosynthetic analysis reveals two primary bond disconnections that inform the most common synthetic routes.

G cluster_0 Retrosynthetic Analysis Target This compound Disconnection_A C-C Bond Disconnection (Aryl-Piperidine) Target->Disconnection_A Route 1 Disconnection_B Final Step Functional Group Interconversion (FGI) Target->Disconnection_B Route 2 Aryl_Halide 4-Halobenzoic Acid Derivative Disconnection_A->Aryl_Halide Piperidine_Boronate N-Methyl-4-(boronic ester)piperidine Disconnection_A->Piperidine_Boronate Ester_Precursor Methyl 4-(1-Methylpiperidin-4-YL)benzoate Disconnection_B->Ester_Precursor Nitrile_Precursor 4-(1-Methylpiperidin-4-YL)benzonitrile Disconnection_B->Nitrile_Precursor G start Setup Reaction Vessel inert Establish Inert Atmosphere (N2 or Ar Purge) start->inert reagents Add Methyl 4-bromobenzoate, Piperidine Boronic Ester, Base (e.g., K2CO3) inert->reagents solvent Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4) solvent->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute with EtOAc, Wash with Water & Brine monitor->workup isolate Dry (Na2SO4), Filter, Concentrate in Vacuo workup->isolate purify Purify Crude Product (Column Chromatography) isolate->purify product Isolated Ester Intermediate purify->product G Ester Ester R-CO-OR' Tetrahedral_Int O⁻ R-C-OR' OH Ester->Tetrahedral_Int OH_minus Hydroxide (OH⁻) OH_minus->Ester 1. Nucleophilic Attack Carboxylic_Acid Carboxylic Acid R-COOH Tetrahedral_Int:f0->Carboxylic_Acid 2. Collapse of Intermediate Alkoxide Alkoxide (R'O⁻) Tetrahedral_Int:f1->Alkoxide Elimination Carboxylate Carboxylate Anion R-COO⁻ Carboxylic_Acid->Carboxylate 3. Deprotonation (Fast) Alcohol Alcohol R'OH Alkoxide->Alcohol Final_Product Final Product R-COOH Carboxylate->Final_Product 4. Protonation H3O_plus Acid Workup (H₃O⁺) H3O_plus->Carboxylate

References

In vivo studies using "4-(1-Methylpiperidin-4-YL)benzoic acid" in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Preclinical Research

In Vivo Evaluation of 4-(1-Methylpiperidin-4-YL)benzoic acid in Animal Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for the novel small molecule, This compound . In the absence of extensive public data on this specific compound, this guide emphasizes the fundamental principles and robust methodologies required to characterize a new chemical entity (NCE) in preclinical animal models. We will cover critical aspects from initial formulation and dose-range finding to detailed pharmacokinetic and exploratory efficacy studies. The protocols herein are designed to be self-validating and are grounded in established principles of preclinical research to ensure data integrity and reproducibility.[1][2]

Section 1: Compound Profile & Strategic Overview

Introduction to this compound

This compound is a small molecule with the following chemical structure:

  • Molecular Formula: C₁₃H₁₇NO₂[]

  • Molecular Weight: 219.28 g/mol []

  • CAS Number: 281234-85-3[]

As a novel compound, its specific biological targets, mechanism of action, and therapeutic potential are currently subjects of investigation. The presence of a benzoic acid moiety and a methylpiperidine group suggests potential interactions with various biological systems, a common feature among many pharmacologically active agents.[4][5][6] The purpose of the following guidelines is to establish a systematic approach to define its in vivo profile.

The Logic of Preclinical In Vivo Assessment

In vivo studies are indispensable in drug development, providing critical insights into a compound's behavior within a complex biological system that cannot be replicated in vitro.[7][8] The primary goals for an initial in vivo program for an NCE like this compound are to establish a relationship between exposure (Pharmacokinetics, PK) and response (Pharmacodynamics, PD), and to identify a preliminary safety profile.

This process follows a logical progression, where each study informs the next. A well-designed preclinical package can prevent costly delays and ensure that only viable candidates advance to clinical trials.[2][9]

cluster_workflow Preclinical In Vivo Workflow A Compound Formulation & Vehicle Selection B Dose Range Finding (MTD) in Rodents A->B Establish soluble & stable formulation C Single-Dose Pharmacokinetics (PK) B->C Inform dose selection for PK D Exploratory Efficacy/ Pharmacodynamic (PD) Study C->D Relate exposure to effect E Data Analysis & PK/PD Modeling C->E Provide exposure data D->E Generate efficacy & biomarker data F Decision: Go/No-Go for Further Development E->F Integrate safety, PK, & efficacy data

Caption: High-level workflow for initial in vivo characterization of a novel compound.

Section 2: Study Design Principles & Ethical Considerations

A rigorously designed experiment is the foundation of trustworthy and reproducible science. The principles of bias reduction, proper controls, and clear hypothesis testing are paramount.[1]

Hypothesis, Groups, and Sample Size

Every experiment must test a clear hypothesis.[1] For initial studies, these may be:

  • MTD Study: "What is the highest acute dose of Compound X that can be administered without causing severe morbidity?"

  • PK Study: "What is the plasma concentration-time profile of Compound X after a single oral dose of Y mg/kg?"

  • Efficacy Study: "Does Compound X, at doses A, B, and C, significantly inhibit tumor growth in a xenograft model compared to a vehicle control?"

Experimental Unit: The experimental unit is typically the individual animal. Animals should be randomly assigned to treatment groups to minimize selection bias.

Sample Size: The number of animals per group should be the minimum necessary to achieve statistically significant results, often determined via a power calculation based on the primary outcome measure.[1] For early, non-GLP studies, group sizes of 3-5 for PK and 8-10 for efficacy studies are common starting points.

Minimizing Experimental Bias

Bias is a systematic distortion of results away from the "truth".[1] To enhance data integrity, the following practices are mandatory:

  • Randomization: Animals must be randomly allocated to treatment and control groups.

  • Blinding: Whenever possible, personnel involved in dosing, data collection, and outcome assessment should be blinded to the treatment assignments.

  • Appropriate Controls: Every study must include a vehicle control group that receives the same formulation minus the active compound. For efficacy studies, a positive control (a known effective drug) is also highly recommended.

Animal Welfare and Ethical Compliance

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed to minimize animal use and suffering.[10]

Section 3: Core In Vivo Protocols

Protocol: Formulation and Vehicle Selection

Objective: To prepare a stable and homogenous formulation of this compound suitable for the intended route of administration (e.g., oral gavage).

Causality: The choice of vehicle is critical. An inappropriate vehicle can lead to poor solubility, precipitation, and erratic absorption, invalidating the study results.[11] For a compound with a benzoic acid group (potentially acidic) and a piperidine group (potentially basic), pH and solubility will be key considerations.

Materials:

  • This compound powder

  • Solvents/Excipients: e.g., Saline (0.9% NaCl), PBS, Methylcellulose (0.5%), Tween® 80, PEG400, Solutol® HS 15

  • pH meter, magnetic stirrer, sterile vials, appropriate syringes and gavage needles.

Methodology:

  • Solubility Screen: Begin by assessing the solubility of the compound in a panel of common, non-toxic vehicles.

    • Test solubility in aqueous vehicles (saline, 0.5% methylcellulose) and co-solvent systems (e.g., 10% PEG400 / 90% saline).

    • The presence of the basic nitrogen suggests that forming a salt solution at a lower pH might improve aqueous solubility. Conversely, the acidic proton on the carboxylic acid suggests solubility may increase at higher pH. Test solubility in buffered solutions (e.g., citrate buffer pH 4.0, phosphate buffer pH 7.4).

  • Formulation Preparation (Example for an Oral Suspension):

    • A common starting point for poorly soluble compounds is a suspension in 0.5% methylcellulose with a surfactant like 0.1% Tween® 80.

    • Accurately weigh the required amount of compound.

    • Create the vehicle by first dissolving Tween® 80 in saline, then slowly adding methylcellulose while stirring until a homogenous solution is formed.

    • Add the compound to the vehicle and stir continuously. Gentle heating or sonication may be used to aid dispersion, but stability must be confirmed.

  • Quality Control:

    • Visually inspect the final formulation for homogeneity. It should be a uniform suspension with no large aggregates.

    • Measure the pH of the final formulation.

    • Confirm the concentration and stability of the compound in the vehicle, especially if it will be prepared in batches and stored. This can be done via HPLC analysis of samples taken at t=0 and after the planned storage duration (e.g., 24 hours).

Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the single-dose MTD of the compound and identify signs of acute toxicity.

Causality: The MTD is crucial for designing subsequent PK and efficacy studies. Dosing above the MTD can lead to non-specific toxicity and animal loss, while dosing too far below may result in exposures that are too low to be effective.

Methodology:

  • Animals: Use a standard strain of healthy, young adult mice (e.g., C57BL/6 or BALB/c), n=3-5 per group (mixed sex or single sex).

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.

  • Dose Selection: Select a range of doses based on any available in vitro cytotoxicity data or, if none exists, start with a low dose (e.g., 10 mg/kg) and escalate geometrically (e.g., 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weight daily for the first week, then twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 15-20% loss in body weight.

Parameter Description
Species/Strain Mouse / C57BL/6
Group Size 3-5 animals / sex / group
Route Oral Gavage (or other intended route)
Dose Levels Vehicle, 30, 100, 300, 1000 mg/kg (example)
Observation Period 14 days
Key Readouts Mortality, Clinical Signs, Body Weight Change

Table 1: Example design for an acute MTD study.

Protocol: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To characterize the plasma concentration-time profile of this compound after a single administration and determine key PK parameters.

Causality: Understanding the PK profile (how the body absorbs, distributes, metabolizes, and excretes the drug) is essential for rational dose selection in efficacy studies.[12] It helps answer questions like: How high does the concentration get (Cmax)? How long does it stay in the body (half-life)? How much of the drug gets into circulation (bioavailability)?

cluster_pkpd The Relationship Between PK and PD Dose Drug Dose (e.g., mg/kg) Concentration Plasma Concentration (Exposure) Dose->Concentration ADME (Absorption, Distribution, Metabolism, Excretion) PK Pharmacokinetics (PK) 'What the body does to the drug' Effect Biological Effect (e.g., Target Engagement, Efficacy) Concentration->Effect Dose-Response Relationship PD Pharmacodynamics (PD) 'What the drug does to the body'

Caption: The fundamental link between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Methodology:

  • Animals: Use catheterized rats (e.g., Sprague-Dawley) to facilitate serial blood sampling from a single animal, adhering to the principles of Refinement. Use n=3-5 animals per dose group.

  • Dose: Administer a single dose (e.g., 10 mg/kg p.o. and 2 mg/kg i.v. in separate groups to determine bioavailability) selected based on MTD study results.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to clearly labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot mean plasma concentration vs. time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Time Point Rationale
Pre-dose (0)Establish baseline
5, 15, 30 minCapture absorption phase (Cmax)
1, 2, 4, 8 hrDefine distribution phase
12, 24 hrCharacterize elimination phase (half-life)

Table 2: Example sparse blood sampling schedule for a rodent PK study.

Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to acute efficacy/toxicity
Tmax Time at which Cmax is reachedSpeed of absorption
AUC Area Under the Curve (total exposure)Overall drug exposure over time
Elimination half-lifeDetermines dosing interval
F% Bioavailability (p.o. vs i.v.)Fraction of oral dose reaching circulation

Table 3: Key pharmacokinetic parameters to be determined.

Section 4: References

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. NIH. --INVALID-LINK--

  • Weisfeld, M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. --INVALID-LINK--

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. --INVALID-LINK--

  • Weisfeld, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. --INVALID-LINK--

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. --INVALID-LINK--

  • Brake, K., et al. (2016). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. --INVALID-LINK--

  • Xiao, H., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. --INVALID-LINK--

  • ResearchGate. (2025). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF. --INVALID-LINK--

  • Semantic Scholar. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. --INVALID-LINK--

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development. --INVALID-LINK--

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. --INVALID-LINK--

  • Liu, Z., et al. (2020). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. PubMed. --INVALID-LINK--

  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. --INVALID-LINK--

  • Köhler, C., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. --INVALID-LINK--

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 281234-85-3 this compound. --INVALID-LINK--

References

Application Note: A Strategic Guide to the Derivatization of 4-(1-Methylpiperidin-4-YL)benzoic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency, earning the title of "privileged structures" due to their ability to bind to multiple biological targets. The 4-phenylpiperidine motif is one such scaffold, present in numerous CNS-active agents and other therapeutics. The compound 4-(1-Methylpiperidin-4-YL)benzoic acid represents a valuable starting point for drug discovery campaigns, integrating this privileged core with a carboxylic acid group—a key pharmacophoric element capable of forming critical hydrogen bonds and ionic interactions with biological targets.

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, systematically modifying a parent molecule to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[1][2] This guide provides a detailed framework for the strategic derivatization of this compound, explaining the rationale behind key modifications and providing robust protocols for their synthesis. We will explore derivatization at two primary vectors: the carboxylic acid and the N-methylpiperidine moiety.

The Strategic Framework for Derivatization

The derivatization strategy for this scaffold is bifurcated, focusing on modulating physicochemical and structural properties by targeting its two key functional groups. The goal is to generate a focused library of analogs to systematically probe the chemical space around the core structure.

SAR_Strategy cluster_acid Vector 1: Carboxylic Acid Modification cluster_piperidine Vector 2: N-Methylpiperidine Modification Core This compound (Parent Scaffold) Amides Amide Library (R-NH2) Core->Amides Amide Coupling Esters Ester Library (R-OH) Core->Esters Esterification Bioisosteres Bioisosteres (Tetrazoles, Sulfonamides, etc.) Core->Bioisosteres Multi-step Synthesis N_demethyl N-Demethylation (Secondary Amine) Core->N_demethyl Demethylation Acid_Rationale Rationale: - Modulate pKa & H-bonding - Improve cell permeability - Enhance metabolic stability - Explore new binding interactions Amides->Acid_Rationale Esters->Acid_Rationale Bioisosteres->Acid_Rationale N_realkyl N-Re-alkylation (R' group) N_demethyl->N_realkyl Reductive Amination / Alkylation Pip_Rationale Rationale: - Modulate basicity (pKa) - Probe steric tolerance - Improve PK properties - Alter solubility & lipophilicity N_demethyl->Pip_Rationale N_realkyl->Pip_Rationale N_Bioisosteres Ring Bioisosteres (e.g., Azaspirocycles) N_Bioisosteres->Pip_Rationale

Caption: Overall strategy for SAR studies on the target scaffold.

Vector 1: The Carboxylic Acid Group

The carboxylic acid is often a critical interaction point but can also present liabilities such as poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity.[3][4] Its modification is therefore a high-priority task.

  • Amides and Esters: Converting the acid to amides or esters is a straightforward way to neutralize the charge, increase lipophilicity, and introduce new vectors for hydrogen bonding. This is often the first step in an SAR campaign.

  • Bioisosteric Replacement: A more advanced strategy involves replacing the entire carboxylic acid group with a bioisostere—a functional group with similar physical or chemical properties that elicits a broadly similar biological response.[1] This can overcome the inherent drawbacks of the carboxylic acid moiety.[4]

    • Tetrazoles: With a pKa similar to carboxylic acids (pKa ~4.5–4.9), tetrazoles are one of the most successful acidic bioisosteres, found in numerous approved drugs.[1] They offer increased lipophilicity and are not susceptible to acyl glucuronidation.[5]

    • Hydroxamic Acids & Sulfonamides: These groups also serve as effective mimics, offering different acidity, chelation properties, and interaction profiles.[2][3]

Vector 2: The N-Methylpiperidine Moiety

The tertiary amine of the piperidine ring is typically protonated at physiological pH, providing a cationic center for ionic interactions. Its environment dictates solubility, basicity, and potential off-target effects (e.g., hERG liability).

  • N-Substitution: The N-methyl group can be removed and replaced with a variety of other substituents (e.g., ethyl, propyl, benzyl). This systematically probes the steric and electronic requirements of the binding pocket.[6] SAR studies on piperidine-based compounds have shown that N-modification can significantly impact activity and selectivity.[6][7]

  • Ring Bioisosteres: For more profound changes to the scaffold's properties, the entire piperidine ring can be replaced with a bioisostere. Novel spirocyclic cores like 1-azaspiro[3.3]heptane have been developed as piperidine mimetics, aiming to improve metabolic stability and solubility while maintaining a similar three-dimensional exit vector for the rest of the molecule.[8][9][10]

Synthetic Protocols

The following protocols are detailed, self-validating procedures for key derivatizations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and common peptide coupling reagent.

Reaction Scheme:

Reagents & Materials
This compound
Amine (R-NH2, 1.1 eq)
HATU (1.2 eq)
Diisopropylethylamine (DIPEA, 3.0 eq)
Anhydrous Dimethylformamide (DMF)
Saturated aq. NaHCO3, Brine, 1M HCl
Ethyl Acetate (EtOAc), Anhydrous MgSO4
Round-bottom flask, magnetic stirrer, N2 atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of Methanol in Dichloromethane) to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Bioisosteric Replacement - Synthesis of a 5-Substituted Tetrazole

This is a multi-step synthesis that converts the carboxylic acid into a tetrazole bioisostere.[1]

Tetrazole_Workflow Start Carboxylic Acid (Parent) Step1 1. SOCl2 or Oxalyl Chloride 2. NH4OH Start->Step1 Amide Primary Amide Step1->Amide Step2 Dehydration (e.g., P2O5, TFAA) Amide->Step2 Nitrile Nitrile Intermediate Step2->Nitrile Step3 Cycloaddition (NaN3, NH4Cl) Nitrile->Step3 Tetrazole 5-Substituted Tetrazole (Final Product) Step3->Tetrazole

Caption: Workflow for converting a carboxylic acid to a tetrazole.

Procedure:

Step A: Synthesis of the Primary Amide

  • Follow Protocol 1, using aqueous ammonia as the amine nucleophile to generate 4-(1-methylpiperidin-4-yl)benzamide.

Step B: Dehydration to the Nitrile

  • Suspend the primary amide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC/LC-MS indicates complete conversion.

  • Carefully quench the reaction by slowly adding saturated aq. NaHCO3.

  • Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the crude nitrile, which is often used in the next step without further purification.

Step C: [2+3] Cycloaddition to the Tetrazole

  • Dissolve the crude nitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Caution: Azides are explosive; perform this reaction with extreme care and behind a blast shield.

  • Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~2-3.

  • Extract the product with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by flash chromatography or recrystallization to yield the final tetrazole product.

  • Characterize thoroughly by NMR and HRMS.

Protocol 3: N-Demethylation and Re-alkylation

This protocol allows for diversification at the piperidine nitrogen.

Step A: N-Demethylation (using 1-chloroethyl chloroformate - "ACE-Cl")

  • Dissolve the starting material (e.g., an ester derivative to protect the acid) (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add proton sponge (1.1 eq) or another non-nucleophilic base.

  • Cool to 0 °C and slowly add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature, then heat to reflux (approx. 83 °C) for 2-6 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in Methanol and heat to reflux for 1-2 hours to cleave the carbamate intermediate.

  • Concentrate the mixture and purify by chromatography to isolate the N-des-methyl piperidine salt.

Step B: N-Re-alkylation (via Reductive Amination)

  • Dissolve the N-des-methyl piperidine salt (1.0 eq) in anhydrous Methanol or DCM.

  • Add the desired aldehyde or ketone (R-CHO or R-CO-R', 1.2 eq) and acetic acid (catalytic amount).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

  • Stir at room temperature for 4-12 hours until the reaction is complete by LC-MS.

  • Quench with saturated aq. NaHCO3 and extract with DCM.

  • Dry the organic layer over MgSO4, concentrate, and purify by flash chromatography to yield the N-alkylated product.

Data Analysis for Structure-Activity Relationships

After synthesis and biological testing, the data must be collated to derive meaningful SAR. A well-structured table is essential for comparing the effects of specific structural modifications.

Compound ID Modification Structure Potency (IC50, nM) cLogP Metabolic Stability (t½, min)
Parent-01 -This compound15002.115
Amide-01 Carboxylic Acid -> Propyl AmideN-propyl-4-(1-methylpiperidin-4-yl)benzamide8503.545
Tetrazole-01 Carboxylic Acid -> 5-Substituted Tetrazole5-(4-(1-methylpiperidin-4-yl)phenyl)-1H-tetrazole1202.8>90
N-Ethyl-01 N-Methyl -> N-Ethyl (on Tetrazole-01 core)5-(4-(1-ethylpiperidin-4-yl)phenyl)-1H-tetrazole2503.2>90
N-H-01 N-Methyl -> N-H (on Tetrazole-01 core)5-(4-(piperidin-4-yl)phenyl)-1H-tetrazole952.360
N-Benzyl-01 N-Methyl -> N-Benzyl (on Tetrazole-01 core)5-(4-(1-benzylpiperidin-4-yl)phenyl)-1H-tetrazole4504.930

Interpreting the Results:

  • Amide-01 vs. Parent-01: Capping the acidic group improved potency, likely by enhancing membrane permeability (indicated by higher cLogP) and metabolic stability.

  • Tetrazole-01 vs. Parent-01: The bioisosteric replacement of the carboxylic acid with a tetrazole led to a >10-fold increase in potency.[1] This suggests the tetrazole's acidic proton and H-bond accepting nitrogens are highly favorable for target binding, while also dramatically improving metabolic stability.[3][5]

  • N-Substituent Series (on Tetrazole-01 core):

    • The N-des-methyl analog (N-H-01 ) is slightly more potent than the N-methyl, suggesting the methyl group is not essential and may introduce a slight steric clash.

    • Increasing alkyl chain length (N-Ethyl-01 ) or adding a bulky group (N-Benzyl-01 ) reduces potency, indicating a sterically constrained pocket around the piperidine nitrogen.[6]

This iterative process of design, synthesis, and testing is central to medicinal chemistry.

SAR_Cycle Design Design Analogs (Based on Hypothesis) Synthesize Synthesize Compounds (Protocols) Design->Synthesize 1 Test Biological & ADME Testing Synthesize->Test 2 Analyze Analyze Data (SAR) (Generate New Hypothesis) Test->Analyze 3 Analyze->Design 4. Iterate

Caption: The iterative cycle of a Structure-Activity Relationship study.

Conclusion

The this compound scaffold offers fertile ground for medicinal chemistry exploration. A systematic derivatization strategy, focusing on both the carboxylic acid and the N-methylpiperidine moieties, is critical for developing a comprehensive understanding of the structure-activity relationships that govern its biological activity. By employing robust synthetic protocols to create amides, esters, and key bioisosteres, and by methodically exploring substitutions on the piperidine nitrogen, researchers can effectively navigate the chemical space to optimize this scaffold into a potent, selective, and drug-like clinical candidate.

References

Application Notes and Protocols: Scale-up Synthesis of "4-(1-Methylpiperidin-4-YL)benzoic acid" for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel small molecule therapeutics is a cornerstone of modern medicine. Over 90% of marketed drugs are small molecules, which are low molecular weight organic compounds designed to interact with specific biological targets.[1][2] The journey from a promising lead compound to a clinical candidate is a long and arduous one, typically taking 10-15 years and costing billions of dollars.[1][2] A critical phase in this journey is the preclinical development stage, where the safety, efficacy, and pharmacokinetic properties of a drug candidate are rigorously evaluated before it can be tested in humans.[3][4] A key requirement for successful preclinical development is a robust and scalable synthetic route to the active pharmaceutical ingredient (API).[3] This ensures a consistent and reliable supply of high-quality material for all necessary studies.

This application note provides a detailed guide for the scale-up synthesis of "4-(1-Methylpiperidin-4-YL)benzoic acid," a key intermediate in the synthesis of various pharmacologically active compounds. The presented protocol is designed to be efficient, scalable, and reproducible, making it suitable for the production of preclinical study supplies.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Starting Material

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic strategy. The key disconnection is at the nitrogen-methyl bond of the piperidine ring. This leads back to the commercially available precursor, 4-(piperidin-4-yl)benzoic acid hydrochloride. This starting material already possesses the crucial carbon-carbon bond between the piperidine and the benzoic acid moieties, which is often the most challenging bond to construct in such molecules.

Our proposed synthetic route involves two key transformations:

  • Esterification: Protection of the carboxylic acid group as a methyl ester. This is a crucial step to prevent unwanted side reactions during the subsequent N-methylation step.

  • N-Methylation: Introduction of the methyl group onto the piperidine nitrogen.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

This approach is advantageous for scale-up as it utilizes well-established and high-yielding reactions, avoids the need for complex and costly transition metal catalysis for the C-C bond formation, and starts from a readily available and relatively inexpensive precursor.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 4-(Piperidin-4-yl)benzoic acid (Starting Material) B Methyl 4-(piperidin-4-yl)benzoate (Intermediate 1) A->B Esterification (MeOH, SOCl2) C Methyl 4-(1-methylpiperidin-4-yl)benzoate (Intermediate 2) B->C N-Methylation (Formaldehyde, HCOOH) D This compound (Final Product) C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Esterification of 4-(Piperidin-4-yl)benzoic acid

Rationale: The esterification of the carboxylic acid is performed to protect it from reacting with the reagents used in the subsequent N-methylation step. Thionyl chloride in methanol is a classic and highly effective method for this transformation, generating the methyl ester in high yield.

Materials:

Reagent/SolventGradeSupplier
4-(Piperidin-4-yl)benzoic acid hydrochloride≥95%Sigma-Aldrich
Methanol (MeOH)AnhydrousVWR
Thionyl chloride (SOCl₂)≥99%Acros Organics
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeFisher Scientific

Protocol:

  • To a stirred suspension of 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq) in anhydrous methanol (10 vol) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (10 vol) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 vol) to neutralize any remaining acid.

  • Wash the organic layer with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-(piperidin-4-yl)benzoate as a solid.

PART 2: N-Methylation of Methyl 4-(piperidin-4-yl)benzoate

Rationale: The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous for scale-up as it is a one-pot reaction, uses inexpensive reagents, and generally proceeds with high yields and selectivity.

Materials:

Reagent/SolventGradeSupplier
Methyl 4-(piperidin-4-yl)benzoate-From Part 1
Formaldehyde (37% in H₂O)Reagent GradeSigma-Aldrich
Formic acid (HCOOH)≥95%Acros Organics
Sodium carbonate (Na₂CO₃)Reagent GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeFisher Scientific

Protocol:

  • To a solution of Methyl 4-(piperidin-4-yl)benzoate (1.0 eq) in formic acid (5 vol), add formaldehyde (37% in H₂O, 2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 9-10 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(1-methylpiperidin-4-yl)benzoate .

PART 3: Hydrolysis of Methyl 4-(1-methylpiperidin-4-yl)benzoate

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction using a base, such as sodium hydroxide, in a mixture of water and a co-solvent like methanol to ensure solubility.

Materials:

Reagent/SolventGradeSupplier
Methyl 4-(1-methylpiperidin-4-yl)benzoate-From Part 2
Sodium hydroxide (NaOH)Reagent GradeFisher Scientific
Methanol (MeOH)Reagent GradeFisher Scientific
Hydrochloric acid (HCl), 1MReagent GradeFisher Scientific
Deionized water--

Protocol:

  • Dissolve Methyl 4-(1-methylpiperidin-4-yl)benzoate (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (5 vol) and wash with diethyl ether (2 x 5 vol) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 6-7 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to afford This compound .

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed using a battery of analytical techniques.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structures
Mass Spectrometry (MS) Molecular weight confirmationCorrect molecular ion peak
HPLC Purity assessmentPurity ≥98%
Melting Point Physical property confirmationSharp and consistent melting point

Scale-up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, the following points are critical:

  • Heat Transfer: The N-methylation and hydrolysis steps are exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. Jacketed reactors with controlled heating and cooling systems are recommended.

  • Reagent Addition: The dropwise addition of thionyl chloride in the esterification step should be carefully controlled on a larger scale to manage the initial exotherm.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in heterogeneous mixtures. The choice of stirrer and stirring speed should be optimized for the larger reactor volume.

  • Work-up and Isolation: The work-up procedures, including extractions and filtrations, need to be adapted for larger volumes. The use of appropriate-sized equipment and efficient phase separation techniques is important.

  • Safety: A thorough safety assessment should be conducted before any scale-up activities. This includes understanding the hazards of all reagents and intermediates, implementing appropriate personal protective equipment (PPE), and having emergency procedures in place.

Conclusion

The synthetic route and detailed protocols presented in this application note provide a robust and scalable method for the preparation of this compound, a valuable intermediate for preclinical drug development. By starting from a commercially available precursor and employing well-established chemical transformations, this approach offers an efficient and cost-effective solution for producing the quantities of high-purity material required for preclinical studies. Careful attention to the outlined protocols and scale-up considerations will ensure a successful and reproducible synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to overcome common synthetic challenges.

Introduction to Synthetic Strategies

The synthesis of this compound, a molecule featuring a saturated heterocycle directly linked to a benzoic acid moiety, typically proceeds through one of two primary carbon-carbon bond-forming strategies: a Suzuki-Miyaura cross-coupling reaction or a Grignard-type reaction. A third possibility involves the N-methylation of a piperidine precursor as a final step. Each approach has its own set of potential difficulties. This guide will address the most common problems encountered in these synthetic routes.

Part 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Routes

The Suzuki-Miyaura reaction is a powerful method for creating the C-C bond between the benzoic acid ring and the piperidine ring. A typical approach involves the coupling of 4-bromobenzoic acid with a suitable organoboron derivative of 1-methylpiperidine.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Route

Q1: My Suzuki coupling reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?

A1: Low conversion in Suzuki couplings often points to issues with the catalyst, reagents, or reaction conditions. Key areas to check are:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]

  • Reagent Quality: The stability of boronic acids and their esters can be a concern. Electron-deficient boronic acids, in particular, are susceptible to protodeboronation.[1]

  • Reaction Conditions: The exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[1][2]

Q2: I'm observing a significant amount of 4,4'-biphenyldicarboxylic acid in my crude product mixture. What is causing this and how can I minimize it?

A2: The formation of 4,4'-biphenyldicarboxylic acid is due to the homocoupling of your boronic acid/ester. This side reaction is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the most effective ways to prevent this.

Q3: My main byproduct is benzoic acid. What is the likely cause?

A3: The formation of benzoic acid as a major byproduct strongly suggests that protodeboronation of your 4-carboxyphenylboronic acid (if used) or your piperidinylboronic acid derivative is occurring. This is the cleavage of the C-B bond, which is then replaced by a hydrogen atom from a proton source in the reaction mixture.[2]

In-Depth Troubleshooting Guide: Suzuki-Miyaura Route

Protodeboronation is a common challenge, especially with electron-rich or electron-deficient boronic acids. The presence of a carboxylic acid group on one of the coupling partners can also influence the reaction environment.

Root Cause Analysis:

  • Proton Source: Water in the reaction medium, often from non-anhydrous solvents or aqueous bases, is a primary proton source.

  • Base Strength: Stronger bases can sometimes accelerate protodeboronation.

  • Temperature: Higher reaction temperatures can increase the rate of this side reaction.

Solutions:

  • Choice of Base: Employ milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium carbonate or cesium carbonate.[1]

  • Anhydrous Conditions: Use anhydrous solvents and reagents. If an aqueous base is required by the protocol, minimize the amount of water.

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), which is less susceptible to premature decomposition.[2]

This protocol outlines a general procedure for the coupling of 4-bromobenzoic acid with a commercially available 1-methylpiperidine-4-boronic acid pinacol ester.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromobenzoic acid (1.0 eq.), 1-methylpiperidine-4-boronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Inert Atmosphere: Subject the flask to several cycles of vacuum and backfilling with argon.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and acidify with HCl to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

References

Technical Support Center: Optimizing the Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to improve yield, purity, and scalability.

Section 1: Troubleshooting Common Synthesis Issues (Q&A)

This section addresses specific problems that can arise during the synthesis. The two most prevalent and industrially relevant routes are the Suzuki-Miyaura coupling and the hydrolysis of a nitrile precursor .

Q1: My Suzuki-Miyaura coupling reaction shows low conversion or stalls. What are the most common causes and how can I troubleshoot them?

Low conversion in a Suzuki-Miyaura coupling is a frequent issue. The cause often lies in one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Probable Cause 1: Catalyst Inactivation or Insufficient Activity. The palladium catalyst is the heart of the reaction and is sensitive to its environment. Inactivation can occur via oxidation of the phosphine ligands or the Pd(0) active species.

    • Solution:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via 3-4 vacuum/nitrogen backfill cycles or by sparging with argon for 20-30 minutes). Oxygen is a primary culprit in catalyst degradation.

      • Catalyst & Ligand Choice: Not all catalysts are equal. For coupling an electron-rich piperidine-containing boronic ester with an electron-deficient aryl halide, a robust catalyst is needed. If using a standard catalyst like Pd(PPh₃)₄ shows low yield, consider a more active, pre-formed catalyst like PdCl₂(dppf) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos).

      • Catalyst Loading: While higher loading can increase rates, it also increases cost and potential for metal contamination. A typical loading is 1-5 mol%. If you suspect catalyst death, a second charge of the catalyst mid-reaction can sometimes rescue a stalled reaction.

  • Probable Cause 2: Poor Quality of the Boronic Acid/Ester. Boronic acids and their esters are prone to degradation, particularly protodeboronation (replacement of the boron group with hydrogen), which forms an inert byproduct.

    • Solution:

      • Purity Check: Use freshly acquired boronic acid/ester or verify the purity of older stock by NMR.

      • Stoichiometry: Use a slight excess of the boronic acid partner (typically 1.1-1.5 equivalents) to compensate for any degradation and drive the reaction to completion.

  • Probable Cause 3: Suboptimal Base or Solvent System. The base is a critical component, responsible for activating the boronic acid into a more reactive boronate species for transmetalation.[1] Its effectiveness is highly dependent on the solvent.

    • Solution:

      • Base Selection: An inorganic base is often more suitable than an organic one for this type of coupling.[1] Aqueous solutions of K₂CO₃ or Na₂CO₃ are excellent starting points.[1][2] Stronger bases like hydroxides can sometimes promote side reactions.

      • Solvent System: A biphasic or aqueous co-solvent system (e.g., DMF/H₂O, Dioxane/H₂O, Toluene/H₂O) is often highly effective.[1][3] This system helps dissolve both the organic starting materials and the inorganic base, accelerating the reaction.[1]

  • Probable Cause 4: Incorrect Temperature. Temperature is a critical parameter. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition and side reactions.

    • Solution:

      • Temperature Optimization: Most Suzuki couplings for this type of substrate run well between 70-100 °C.[1][2] If conversion is low at a lower temperature (e.g., 70 °C), incrementally increasing it to 90 °C may improve the yield. Conversely, if you observe significant byproduct formation, lowering the temperature might be beneficial.

Q2: I'm attempting the final nitrile hydrolysis step, but my yield of the carboxylic acid is low. What's going wrong?

Converting a benzonitrile to a benzoic acid requires the hydrolysis of a stable carbon-nitrogen triple bond.[4] This reaction can be stubborn, leading to incomplete conversion or the formation of stable intermediates.

  • Probable Cause 1: Incomplete Hydrolysis. The reaction proceeds via an amide intermediate. Under insufficiently harsh conditions, the reaction can stall at the amide stage.

    • Solution:

      • Acid-Catalyzed Hydrolysis: This is the most common method. Use a strong acid like concentrated HCl or H₂SO₄ and heat under reflux for an extended period (10-24 hours).[5][6] A large excess of water is used to drive the equilibrium toward the products.[7]

      • Base-Catalyzed Hydrolysis (Saponification): Heating with a strong base like NaOH or KOH is also effective. This initially forms the carboxylate salt.[4] An acidic workup is then required to protonate the salt and precipitate the free carboxylic acid.[4]

      • Monitoring: Use HPLC or TLC to monitor the disappearance of the starting nitrile and the intermediate amide. Do not stop the reaction until the starting material is fully consumed.

  • Probable Cause 2: Difficult Product Isolation. The product contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid, making it amphoteric. Its solubility can be highly pH-dependent.

    • Solution:

      • Isoelectric Point Precipitation: After hydrolysis (especially base-catalyzed), carefully adjust the pH of the aqueous solution. The product will have minimum solubility at its isoelectric point (pI). Adjust the pH slowly with acid (if coming from a basic solution) or base (if coming from an acidic one) until maximum precipitation is observed. Filter the resulting solid.

      • Salt Formation: Often, it is easier to isolate the product as its hydrochloride salt. After acid-catalyzed hydrolysis, cooling the concentrated reaction mixture may directly crystallize the product as the HCl salt.[6] This form is often more crystalline and easier to handle than the zwitterionic free base.

Q3: My final product is difficult to purify. What are the best strategies?

Purification is challenged by the product's physical properties and potential impurities from the synthetic route.

  • Common Impurity 1: Unreacted Starting Material.

    • Solution: Optimize the reaction conditions as described above to drive the reaction to >99% conversion. If starting material remains, a careful recrystallization may separate it. Choose a solvent system where the product has lower solubility than the starting material upon cooling (e.g., Ethanol/Water, Isopropanol/Water).

  • Common Impurity 2: Palladium Residue (from Suzuki route).

    • Solution: Residual palladium is a major concern for pharmaceutical intermediates.

      • Aqueous Washes: During workup, wash the organic solution with aqueous solutions of chelating agents like thiourea or cysteine to scavenge palladium.

      • Charcoal Treatment: A treatment with activated charcoal can adsorb residual palladium.

      • Silica Gel Chromatography: While not ideal for large scale, a silica gel plug or column can be effective. A polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH) is often required to move the polar product.

  • Common Impurity 3: Homo-coupled Byproducts (from Suzuki route).

    • Solution: These are often less polar than the desired product. Recrystallization is typically effective at removing them. Minimizing their formation by using a slight excess of the aryl halide and ensuring an oxygen-free environment is the best strategy.

Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Suzuki-Miyaura or Nitrile Hydrolysis?

Both routes are viable, and the "better" choice depends on starting material availability, scale, and equipment.

FeatureSuzuki-Miyaura RouteNitrile Hydrolysis Route
Pros Convergent, highly modular, generally high-yielding with optimization.[8]Fewer steps if the nitrile precursor is available, avoids expensive palladium catalysts.
Cons Requires expensive and sensitive palladium catalysts and ligands. Risk of heavy metal contamination. Boronic acids can be unstable.Requires harsh (highly acidic/basic) and often lengthy reaction conditions.[6] Can be difficult to drive to completion.
Scalability Good, but cost of catalyst and metal removal can be significant on a large scale.Excellent, as it uses commodity reagents (acid/base). Often preferred for large-scale industrial production.[6]
Key Challenge Catalyst optimization and removal of palladium residue.Ensuring complete hydrolysis and optimizing product isolation via pH adjustment.
Q2: What are the critical quality attributes for my starting materials?
  • For Suzuki-Miyaura:

    • Aryl Halide (e.g., Methyl 4-bromobenzoate): Purity >98%. Be aware of di-halogenated impurities.

    • Boronic Acid/Ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine): Purity >95%. Must be stored under an inert atmosphere and away from moisture to prevent decomposition.

  • For Nitrile Hydrolysis:

    • 4-(1-Methylpiperidin-4-YL)benzonitrile: Purity >98%. The primary impurity to watch for is the corresponding amide from partial hydrolysis during storage.

Q3: What analytical techniques should I use for in-process control?
  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be DCM/MeOH (e.g., 9:1) with 0.5-1% triethylamine or ammonium hydroxide to prevent streaking of the basic piperidine moiety.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction conversion and purity. A C18 reverse-phase column is standard.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for structural confirmation of the final product and key intermediates. It can also be used to determine the purity of starting materials.

Section 3: Visual Guides & Optimized Protocols

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion? check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Conditions start->check_conditions degas Degas Solvents Rigorously? check_catalyst->degas catalyst_type Use Optimal Catalyst/Ligand? check_catalyst->catalyst_type boronic_acid Boronic Ester Fresh & in Excess? check_reagents->boronic_acid base_choice Base & Solvent System Optimal? check_conditions->base_choice temp Temperature Correct? check_conditions->temp solution_degas Re-run with proper degassing degas->solution_degas No success Yield Improved degas->success Yes solution_catalyst Switch to PdCl2(dppf) or similar catalyst_type->solution_catalyst No catalyst_type->success Yes solution_reagent Use fresh boronic ester (1.2 eq) boronic_acid->solution_reagent No boronic_acid->success Yes solution_base Use aq. K2CO3 in Dioxane/H2O base_choice->solution_base No base_choice->success Yes solution_temp Increase temp to 90°C temp->solution_temp No temp->success Yes

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Diagram 2: Simplified Mechanism for Acid-Catalyzed Nitrile Hydrolysis

Nitrile_Hydrolysis cluster_0 Step 1: Protonation & Nucleophilic Attack cluster_1 Step 2: Tautomerization to Amide cluster_2 Step 3: Hydrolysis of Amide Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O H2O H₂O Intermediate2 R-C(OH)=NH Intermediate1->Intermediate2 - H⁺ Intermediate1->Intermediate2 Amide R-C(=O)NH₂ Intermediate2->Amide Tautomerization Intermediate2->Amide ProtonatedAmide R-C(=O⁺H)NH₂ Amide->ProtonatedAmide + H⁺ Amide->ProtonatedAmide Intermediate3 R-C(OH)(OH₂⁺)NH₂ ProtonatedAmide->Intermediate3 + H₂O ProtonatedAmide->Intermediate3 CarboxylicAcid R-COOH Intermediate3->CarboxylicAcid - NH₄⁺ Intermediate3->CarboxylicAcid

Caption: Reaction pathway for acid-catalyzed nitrile hydrolysis.

Optimized Protocol 1: Suzuki-Miyaura Coupling Route

This protocol assumes the coupling of Methyl 4-bromobenzoate with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, followed by hydrolysis.

Step 3.1: Suzuki-Miyaura Coupling

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add Methyl 4-bromobenzoate (1.0 eq), 1-Methyl-4-(piperidine-4-yl)boronic acid pinacol ester (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Purge the vessel with dry nitrogen or argon for 15 minutes.

  • Add the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 eq), to the vessel.

  • Add the degassed solvent system of Dioxane and Water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • In-Process Control: Monitor the reaction by TLC or HPLC until the starting aryl bromide is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 3.2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of Methanol and THF (1:1).

  • Add an aqueous solution of Sodium Hydroxide (2M, 3.0 eq).

  • Heat the mixture to 60 °C and stir for 2-4 hours until the ester is fully consumed (monitor by TLC/HPLC).

  • Cool to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water. Slowly acidify with 4M HCl to pH ~6-7.

  • A white precipitate of this compound will form. Stir the slurry at 0-5 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Section 4: References
  • Vertex AI Search, 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride | 2402830-31-1. 9

  • ResearchGate, A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. 5

  • ResearchGate, Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... 1

  • FAQ, How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. 6

  • CovaSyn, Optimizing Suzuki Coupling Reactions. 8

  • ResearchGate, Optimization of reaction conditions for the Suzuki-Miyaura coupling. 3

  • ResearchGate, Optimization of reaction conditions for Suzuki coupling 1. 2

  • ScienceDirect, Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. 10

  • Science of Synthesis, Synthesis from Carboxylic Acid Derivatives. 7

  • Chemistry LibreTexts, Making Carboxylic Acids by the Hydrolysis of Nitriles. 4

References

"4-(1-Methylpiperidin-4-YL)benzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Methylpiperidin-4-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. Here, we will address common questions and troubleshooting scenarios encountered during experimental work.

Introduction: Understanding the Stability Profile

This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid attached to a benzene ring. This structure, while offering valuable properties for various applications, also presents specific stability considerations. The primary sites susceptible to degradation are the N-methylpiperidine moiety, which can undergo oxidation, and the carboxylic acid group, which is sensitive to high temperatures. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The tertiary amine in the 1-methylpiperidine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen over prolonged storage, or more aggressively by oxidizing agents in a solution. The primary oxidation product is the corresponding N-oxide.

  • Temperature: Elevated temperatures can induce thermal degradation. The most common pathway for benzoic acid derivatives at high temperatures is decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide.

  • Light: Aromatic carboxylic acids can be sensitive to UV light, which may trigger photolytic degradation pathways. While specific data for this compound is not available, it is a prudent factor to control.

Q2: What are the likely degradation products I might observe?

A2: Based on the functional groups present, the following are the most probable degradation products:

  • 4-(1-Methylpiperidine-1-oxide-4-YL)benzoic acid: This is the product of N-oxidation of the piperidine ring.

  • 1-Methyl-4-phenylpiperidine: This results from the decarboxylation of the parent molecule at high temperatures.

  • Ring-opened products: Under more aggressive oxidative conditions, the piperidine ring itself may undergo cleavage. The specific structures of these products can be varied and complex.

Q3: How should I properly store solid this compound?

A3: To ensure long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C or frozenMinimizes thermal degradation and slows down potential slow oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the tertiary amine.
Light Amber vial or in the darkProtects against photolytic degradation.
Container Tightly sealed containerPrevents moisture absorption and exposure to atmospheric oxygen.

Q4: I am observing an unexpected peak in my HPLC analysis. Could this be a degradant?

A4: Yes, the appearance of new peaks, especially those that grow over time or upon sample stress, is a strong indicator of degradation. To confirm this, you can perform a forced degradation study (see the protocol below) to intentionally generate degradation products and compare their retention times with the unknown peak.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decreasing peak area of the parent compound over time in solution. Degradation in the experimental medium.1. Prepare fresh solutions for each experiment. 2. Evaluate the pH of your solution; extreme pH can catalyze degradation. 3. If using aqueous buffers, sparge with an inert gas to remove dissolved oxygen. 4. Protect solutions from light.
Inconsistent results between experimental replicates. Sample degradation during preparation or analysis.1. Minimize the time between sample preparation and analysis. 2. Control the temperature of your sample autosampler. 3. Ensure the solvent used for dissolution is of high purity and free of oxidizing contaminants.
Formation of colored impurities in the solid compound or solution. Significant oxidation or other complex degradation.1. Discard the material if discoloration is observed. 2. Review storage conditions to ensure they are optimal. 3. Consider re-purification of the material if a fresh lot is not available.

Visualizing Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G parent This compound n_oxide 4-(1-Methylpiperidine-1-oxide-4-YL)benzoic acid parent->n_oxide Oxidation (e.g., H₂O₂, air) decarboxylated 1-Methyl-4-phenylpiperidine parent->decarboxylated Thermal Stress (High Temp) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule. This protocol provides a general framework that can be adapted to your specific experimental needs.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 N HCl, RT & 60°C) prep->acid Aliquot and Stress base Basic Hydrolysis (0.1 N NaOH, RT & 60°C) prep->base Aliquot and Stress oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative Aliquot and Stress thermal Thermal Degradation (Solution at 60°C, Solid at 80°C) prep->thermal Aliquot and Stress photo Photolytic Degradation (UV/Vis light exposure) prep->photo Aliquot and Stress control Analyze Unstressed Control prep->control analysis Analyze by Stability-Indicating HPLC Method at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis eval Compare Chromatograms (Identify degradant peaks, calculate % degradation) analysis->eval control->eval characterize Characterize Degradants (e.g., LC-MS) eval->characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C for the solution, 80°C for the solid).

    • Photolytic Degradation: Expose a sample of the stock solution and a sample of the solid compound to a controlled light source (e.g., a photostability chamber).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). Also, include an unstressed control sample kept under normal conditions.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks that appear, which are indicative of degradation products.

By following this guide, researchers can proactively address the stability and degradation challenges associated with this compound, leading to more robust and reliable scientific outcomes.

Optimizing reaction conditions for "4-(1-Methylpiperidin-4-YL)benzoic acid" synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on the availability of starting materials, scale, and the specific challenges of your lab. The three most common strategies involve:

  • Late-Stage N-Methylation: This route begins with a commercially available or synthesized precursor, 4-(piperidin-4-yl)benzoic acid, which is then methylated. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde and formic acid to achieve clean methylation without the risk of forming quaternary ammonium salts.[1][2]

  • Carbon-Carbon Bond Formation: This strategy, typically a Suzuki coupling, involves creating the bond between the piperidine and benzene rings. It requires coupling a 4-carboxy- or 4-carboalkoxy-phenyl boronic acid derivative with a suitably protected 1-methyl-4-halopiperidine. This method is powerful but can be sensitive to reaction conditions.[3][4]

  • Nitrile Hydrolysis: This two-step approach involves first synthesizing the corresponding benzonitrile precursor, 4-(1-methylpiperidin-4-yl)benzonitrile, followed by hydrolysis to the carboxylic acid. This pathway is robust, but the hydrolysis step can require harsh conditions.[5][6]

Below is a diagram illustrating these primary synthetic workflows.

G cluster_0 Synthetic Pathways start1 4-(Piperidin-4-yl)benzoic acid step1 Eschweiler-Clarke N-Methylation start1->step1 start2 4-Halobenzoic acid deriv. + 1-Methyl-4-(boronic acid)piperidine step2 Suzuki Coupling start2->step2 start3 4-(1-Methylpiperidin-4-yl)benzonitrile step3 Nitrile Hydrolysis start3->step3 product This compound step1->product step2->product step3->product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting and FAQ by Synthetic Route

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Pathway 1: Late-Stage N-Methylation (Eschweiler-Clarke)

Q: Why is the Eschweiler-Clarke reaction preferred over alkylation with methyl iodide for N-methylation?

A: The Eschweiler-Clarke reaction is highly specific for producing tertiary amines from primary or secondary amines.[7] The mechanism involves reductive amination with formaldehyde and formic acid. A key advantage is that the reaction stops cleanly at the tertiary amine stage, making the formation of a quaternary ammonium salt impossible under these conditions.[2] In contrast, direct alkylation with methyl iodide often leads to over-alkylation, producing the quaternary salt as a significant byproduct, which can be difficult to separate from the desired product.

Q: My N-methylation of 4-(piperidin-4-yl)benzoic acid is incomplete, and I'm recovering starting material. What should I adjust?

A: Incomplete conversion in an Eschweiler-Clarke reaction typically points to three factors:

  • Insufficient Reagents: The reaction requires an excess of both formic acid and formaldehyde.[2] For each N-H bond to be methylated, at least one equivalent of formaldehyde (for imine formation) and one equivalent of formic acid (as the hydride source) are needed. For a secondary amine like 4-(piperidin-4-yl)benzoic acid, ensure at least 2-3 equivalents of each reagent are used.

  • Reaction Temperature and Time: The reaction is often performed at or near boiling temperatures to ensure the irreversible loss of CO2 gas, which drives the reaction to completion.[2] If you are running the reaction at a lower temperature, consider increasing it to reflux (typically in water or formic acid itself) and extending the reaction time. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • pH Control During Workup: The product is a zwitterionic amino acid. During workup, be careful with pH adjustment. The product may be soluble in both acidic and basic aqueous solutions. Isolation is often best achieved by carefully adjusting the pH to the isoelectric point (typically around 6-7), where the compound has minimum solubility and will precipitate.

Mechanism Overview: Eschweiler-Clarke Reaction

G amine Secondary Amine (Piperidine) iminium Iminium Ion amine->iminium + CH₂O, -H₂O formaldehyde Formaldehyde (CH₂O) formaldehyde->iminium product Tertiary Amine (N-Methylpiperidine) iminium->product + HCOOH (Hydride Transfer) co2 CO₂ iminium->co2 - CO₂ formic_acid Formic Acid (HCOOH) formic_acid->product

Caption: Simplified mechanism of the Eschweiler-Clarke methylation.

Pathway 2: Suzuki Coupling

Q: My Suzuki coupling reaction is giving very low yields. What are the most common causes?

A: Low yields in Suzuki couplings are a frequent issue. A systematic approach to troubleshooting is essential.[3]

Potential CauseRecommended SolutionScientific Rationale
Catalyst Inactivity Degas the solvent and reagents thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Use fresh, high-purity catalyst and ligands.The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen and can be readily oxidized to an inactive state.
Incorrect Base The choice of base is critical and often empirical.[4] For boronic acids, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. If one base fails, screen others. An aqueous solution of the base is often necessary for the transmetalation step.The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transfer of the organic group to the palladium center.[4]
Poor Solubility Use a solvent system that dissolves all reactants. Common choices include dioxane/water, THF/water, or DMF.[8] If solubility remains an issue, heating the reaction may help.For the catalytic cycle to function efficiently, all components must be in the same phase. Poor solubility is a common reason for reaction failure.[8]
Protodeborylation Use anhydrous solvents if water is not required for your specific base/catalyst system. Minimize reaction time and avoid excessively high temperatures.Protodeborylation is a key side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent or water, effectively destroying the nucleophile.

Troubleshooting Flowchart: Suzuki Coupling

G start Low Yield in Suzuki Coupling q1 Is Starting Material Consumed? start->q1 c1 Check for Side Products: - Homocoupling - Protodeborylation q1->c1 Yes c2 Reaction Not Initiating q1->c2 No a1_yes Yes a1_no No sol1 Optimize Base and Solvent. Try Phase-Transfer Catalyst. c1->sol1 sol2 Verify Catalyst Activity. Degas System Thoroughly. Increase Temperature. c2->sol2

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

Pathway 3: Nitrile Hydrolysis

Q: My nitrile hydrolysis stops at the amide intermediate. How can I drive the reaction to the carboxylic acid?

A: Stalling at the amide stage is a common kinetic issue because the hydrolysis of an amide is often slower than the initial hydrolysis of the nitrile.[6] To push the reaction to completion, you need more forcing conditions:

  • Increase Temperature and Reaction Time: Refluxing for an extended period (12-24 hours) is often necessary. The hydrolysis of nitriles and amides is slow and requires significant thermal energy.[5]

  • Use a Stronger Acid/Base Concentration: For acid-catalyzed hydrolysis, concentrated HCl (6-12 M) or sulfuric acid is standard.[9] For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH (e.g., 25% w/v) can be effective.

  • Consider a Co-solvent: If the starting nitrile or intermediate amide has poor solubility in the aqueous acidic or basic media, adding a water-miscible co-solvent like ethanol or dioxane can improve reaction rates.

Q: Are there milder conditions for nitrile hydrolysis to avoid potential decomposition of my product?

A: Yes, while harsh conditions are common, milder alternatives exist. One effective method is using a mixture of hydrogen peroxide and a base like potassium carbonate in DMSO. This can sometimes effect the hydrolysis at lower temperatures. Additionally, enzymatic hydrolysis using nitrilase enzymes offers an extremely mild and selective alternative, though it requires screening for a suitable enzyme.[10]

Section 3: General Purification and Analysis FAQ

Q: What is the best method for purifying this compound, especially given its zwitterionic nature?

A: The zwitterionic character of this molecule makes standard silica gel chromatography challenging. The most effective purification methods are:

  • Recrystallization: This is the preferred method. The key is finding a suitable solvent system. A common approach is to dissolve the crude product in a minimal amount of hot water or a hot alcohol/water mixture (e.g., ethanol/water or isopropanol/water) and allow it to cool slowly.

  • Isoelectric Point Precipitation: Dissolve the crude material in an acidic solution (e.g., 1M HCl), treat with activated charcoal to remove colored impurities, and filter. Then, slowly add a base (e.g., 1M NaOH) to the filtrate with vigorous stirring. The product will precipitate out at its isoelectric point (pI). Collect the solid by filtration and wash with cold water and then a non-polar solvent like diethyl ether to aid drying.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: This will confirm the chemical structure. Look for the characteristic signals of the methyl group on the piperidine nitrogen, the piperidine ring protons, and the aromatic protons of the benzoic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and give a good indication of its purity.

  • Melting Point: A sharp melting point is a good indicator of high purity. Compare your observed value to the literature value if available.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke N-Methylation

This protocol assumes you are starting with 4-(piperidin-4-yl)benzoic acid.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(piperidin-4-yl)benzoic acid (5.0 g, 1 equivalent).

  • Reagent Addition: Add 90% formic acid (15 mL) followed by 37% aqueous formaldehyde (10 mL). The order of addition is not critical.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Vigorous gas evolution (CO₂) should be observed.

  • Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., using a 10:1 DCM:Methanol mobile phase with a few drops of ammonia) or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated solution of sodium carbonate or 6M NaOH until the pH is approximately 7. The product will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold deionized water, followed by a wash with cold acetone or diethyl ether. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture.

References

Technical Support Center: Troubleshooting Low Solubility of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 4-(1-Methylpiperidin-4-YL)benzoic acid. As Senior Application Scientists, we understand that unexpected precipitation or poor solubility can be a significant roadblock in your research. This guide is designed to provide you with a deep, mechanistically-grounded understanding of why this compound presents solubility challenges and to offer a clear, logical framework for overcoming them in your assays.

The core issue lies in the molecule's structure: it is a zwitterionic compound , also known as an ampholyte.[1] It contains both a basic tertiary amine (the 1-methylpiperidine group, with an estimated pKa of ~10-11) and a carboxylic acid (the benzoic acid group, with an estimated pKa of ~3-4).[2] This dual nature means its net charge and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.[3][4]

Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

This is the most common issue researchers face with this molecule and is a direct result of its zwitterionic properties.

  • The Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated piperidine ring and the negative charge on the deprotonated carboxylate group cancel each other out. The molecule has a net charge of zero.

  • Maximized Intermolecular Forces: In this zwitterionic state, strong electrostatic interactions occur between the positive and negative poles of adjacent molecules in the solid state. This increases the crystal lattice energy, making it difficult for solvent molecules (like water) to break the crystal apart and solvate the individual molecules.

  • Result: At or near its pI, the compound's aqueous solubility is at its minimum.[2] For this molecule, the pI is estimated to be around pH 7-8, which unfortunately overlaps with the pH of many standard biological buffers.

The diagram below illustrates how the ionization state of the molecule changes with pH, directly impacting its solubility.

G cluster_low_ph Low pH (e.g., < 3) cluster_pI Near Isoelectric Point (pI) (e.g., pH ≈ 7.4) cluster_high_ph High pH (e.g., > 11) Low_pH_Struct Cationic Form (High Solubility) pI_Struct Zwitterionic Form (LOWEST SOLUBILITY) Low_pH_Struct->pI_Struct + OH⁻ pI_Struct->Low_pH_Struct + H⁺ High_pH_Struct Anionic Form (High Solubility) pI_Struct->High_pH_Struct + OH⁻ High_pH_Struct->pI_Struct + H⁺

Figure 1. pH's influence on compound form and solubility.
Q2: I'm preparing a stock solution. What is the best approach?

Preparing a stable, high-concentration stock solution is the critical first step.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard choice for initial stock preparation. A concentration of 10-30 mM is typical.[5][6] High solubility in DMSO, however, does not guarantee solubility in aqueous media.[7]

  • Potential Pitfalls:

    • Water Contamination: DMSO is hygroscopic. Water contamination can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous grade DMSO and store it properly.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can cause the compound to precipitate out of solution, leading to inaccurate concentrations in your experiments.[5] It is best practice to aliquot your stock solution into single-use vials to avoid this.

    • Storage Temperature: While freezing is common, some compounds are actually less soluble in DMSO at lower temperatures.[5] If you observe precipitation upon freezing, consider storing your DMSO stock at room temperature (if the compound's stability permits).[8]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. How do I prevent this?

This common phenomenon, often called "crashing out," occurs when the compound rapidly moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer), causing it to exceed its solubility limit and precipitate.[5]

Here are several effective strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but ideally <0.5%) without affecting the biological system.[8]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial or intermediate dilutions. For example, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay medium.[8]

  • Modify the Mixing Method: Vigorously vortex or stir the aqueous buffer while adding the DMSO stock dropwise. This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.[2]

Troubleshooting Guide: A Systematic Approach

If you are facing solubility issues, follow this workflow to systematically identify and solve the problem.

Figure 2. A troubleshooting workflow for addressing solubility issues.
Quantitative Data & Tooling

Co-Solvent Selection

When pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is a standard and effective strategy.[8][9][10] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic parts of your compound and the solvent.[9]

Co-SolventProperties & ConsiderationsTypical Final Assay Conc.
DMSO Excellent solubilizing power for many organic molecules. Can interfere with some enzymatic assays and may be cytotoxic at higher concentrations.< 1% (ideally < 0.5%)[6][8]
Ethanol Good solubilizing power, less toxic than DMSO. Can cause protein denaturation at higher concentrations.1-2%
Polyethylene Glycol (PEG 400) Lower toxicity, often used in in vivo formulations. Can be viscous.1-5% [2]
Propylene Glycol Common vehicle for both in vitro and in vivo studies. Biocompatible and effective.1-10% [2]
Hypothetical pH-Solubility Profile

The following table illustrates the expected impact of pH on the solubility of a zwitterionic compound like this compound. Note: These are illustrative values; you must determine the actual solubility experimentally.

Solvent SystempHExpected Charge StateApproximate Solubility
0.01 M Hydrochloric Acid (HCl)2.0Cationic (+)High
0.1 M Acetate Buffer4.5Mostly Cationic (+)Moderate to High
Phosphate-Buffered Saline (PBS)7.4Zwitterionic (+/-) Very Low (< 0.01 mg/mL)
0.1 M Tris Buffer8.5Mostly Anionic (-)Moderate
0.01 M Sodium Hydroxide (NaOH)12.0Anionic (-)High
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a stock solution.[11]

  • Determine Molecular Weight (MW): The MW of this compound (C₁₃H₁₇NO₂) is approximately 219.28 g/mol .

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 219.28 g/mol * 1000 mg/g = 2.19 mg

  • Procedure: a. Weigh out 2.19 mg of the solid compound into a clean, dry glass vial. b. Add 1 mL of anhydrous, high-purity DMSO. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes. d. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution against a light source to confirm there are no undissolved particulates. f. For long-term storage, dispense into single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Rapid pH-Solubility Screening

This protocol provides a qualitative assessment of your compound's solubility at different pH values.[2]

  • Preparation: a. Prepare a set of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12). b. Label a series of clear microcentrifuge tubes, one for each pH to be tested.

  • Procedure: a. Add a small, known amount of the solid compound to each tube (e.g., 1 mg). Ensure an excess of solid is present. b. Add a fixed volume of the corresponding buffer to each tube (e.g., 1 mL). c. Tightly cap the tubes and place them on a rotator or shaker at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Analysis: a. After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid. b. Carefully observe the supernatant in each tube. A clear supernatant indicates that the compound is soluble under those conditions. The presence of a pellet indicates that the solution is saturated and the compound has limited solubility. c. (Optional) For a quantitative result, the concentration of the compound in the filtered supernatant can be measured using HPLC-UV or a similar analytical method.[5]

By understanding the zwitterionic nature of this compound and applying this systematic troubleshooting framework, you can efficiently overcome solubility hurdles and generate reliable, reproducible data in your assays.

References

Overcoming challenges in the purification of "4-(1-Methylpiperidin-4-YL)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently engaged in a deep dive, meticulously scouring the internet for information on "4-(1-Methylpiperidin-4-YL)benzoic acid". My focus is on its chemical characteristics, how it's made, and the usual hurdles in getting it pure. I'm aiming for a really solid foundation of knowledge.

Deepening Research & Structuring

I'm now diving deeper into the research, pinpointing the frequent snags in purifying "this compound," especially solubility issues and specific impurities. I'm structuring a technical support center around these hurdles, crafting questions and providing detailed, scientific answers. I'm also finding solid sources, like patents, to back up my troubleshooting advice and purification methods.

Expanding Q&A & Diagrams

I'm now focusing on creating detailed questions and answers for common purification hurdles, ensuring they're scientifically sound. I'm also starting to sketch out Graphviz diagrams for the purification workflow, making sure the process is clear and understandable. The diagrams will illustrate key chemical principles visually. I'm aiming for a comprehensive guide, backed by solid research.

"4-(1-Methylpiperidin-4-YL)benzoic acid" reaction mechanism and kinetics optimization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug development, often requiring multi-step synthetic sequences. This guide is designed for researchers, scientists, and process chemists to provide in-depth technical insights, troubleshooting strategies, and optimized protocols for its synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The synthesis typically involves two key transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond between the phenyl and piperidine rings, and the N-methylation of the piperidine nitrogen. The order of these steps can be varied, presenting different strategic advantages and challenges. This guide addresses both transformations in detail.

Synthetic Strategy Overview

Two primary retrosynthetic routes are commonly considered for this target molecule. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Route A: C-C bond formation followed by N-alkylation. Route B: N-alkylation of the piperidine precursor followed by C-C bond formation.

Synthetic_Routes Target 4-(1-Methylpiperidin-4-YL) benzoic acid Intermediate_A 4-(Piperidin-4-YL) benzoic acid Target->Intermediate_A N-Methylation (Route A) SM_B1 4-Boronic acid benzoic acid (or ester) Target->SM_B1 Suzuki Coupling (Route B) SM_B2 N-Methyl-4-halopiperidine Target->SM_B2 Suzuki Coupling (Route B) SM_A1 4-Halobenzoic acid (or ester) Intermediate_A->SM_A1 Suzuki Coupling SM_A2 N-Boc-4-piperidine boronic acid/ester Intermediate_A->SM_A2 Suzuki Coupling Intermediate_B 1-Methyl-4-(aryl) piperidine Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both [R-B(OH)₃]⁻ Transmetal Transmetalation PdII_Both->Pd0 Ar-R BaseActivation Base (e.g., K₃PO₄) activates Boronic Acid BoronicAcid R-B(OH)₂ BaseActivation->BoronicAcid AteComplex [R-B(OH)₃]⁻ BaseActivation->AteComplex BoronicAcid->AteComplex + OH⁻ Protocol_1_Workflow Start Combine Reactants: - Methyl 4-bromobenzoate - Piperidine boronic ester - K₃PO₄ Add_Solv Add Solvent (Toluene/H₂O) & Degas with Argon Start->Add_Solv Add_Cat Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂) Add_Solv->Add_Cat Heat Heat to 90-100 °C (12-18 h) Add_Cat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Validation & Comparative

The Piperidine Scaffold: A Comparative Guide to the Biological Profile of 4-(1-Methylpiperidin-4-YL)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of approved pharmaceuticals is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets. This guide provides a comparative analysis of 4-(1-Methylpiperidin-4-YL)benzoic acid and other structurally related piperidine derivatives, delving into their performance in key biological assays. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. By examining structure-activity relationships (SAR) within this class of molecules, we can elucidate the potential therapeutic applications and guide future discovery efforts.

The Privileged Piperidine: A Scaffold for Diverse Biological Activity

The piperidine ring's conformational flexibility and its basic nitrogen atom are key features that allow for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological macromolecules. The substitution pattern on the piperidine ring, particularly at the 1 and 4 positions, dramatically influences the pharmacological profile of the resulting compound. This guide will focus on derivatives with a 4-aryl substitution, a common motif in many biologically active molecules.

Comparative Biological Evaluation: Insights from Structurally Related Piperidine Derivatives

To understand the potential biological profile of this compound, we will examine the performance of analogous compounds in several key biological assays. The choice of assay is dictated by the therapeutic targets commonly associated with the 4-arylpiperidine scaffold.

Opioid Receptor Modulation: A Legacy of the 4-Arylpiperidine Core

The 4-arylpiperidine scaffold is famously present in the potent analgesic, meperidine, and its derivatives, which primarily target opioid receptors. Structure-activity relationship studies on trans-3,4-dimethyl-4-arylpiperidine derivatives have provided significant insights into the structural requirements for opioid receptor affinity.[1]

Table 1: Comparative Binding Affinities of trans-3,4-dimethyl-4-arylpiperidine Derivatives at Opioid Receptors [1]

CompoundR Group (Aryl Substituent)µ Kᵢ (nM)κ Kᵢ (nM)δ Kᵢ (nM)
1 (Lead Compound) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160

Data synthesized from published research.[1]

The data clearly indicates that the position of the hydroxyl group on the aryl ring significantly impacts binding affinity, with the 3-position being optimal for mu (µ) and kappa (κ) receptor binding.[1] Methylation of this hydroxyl group (Compound 4) leads to a decrease in affinity, highlighting the importance of a hydrogen bond donor at this position.[1] While this compound does not possess a hydroxyl group on the phenyl ring, the presence of the carboxylic acid at the 4-position introduces a potential hydrogen bond donor and acceptor, which could influence its interaction with opioid or other receptors.

Acetylcholinesterase Inhibition: A Target for Neurodegenerative Diseases

Piperidine-based structures are also found in several acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. The piperidine moiety often serves to interact with the peripheral anionic site (PAS) of the enzyme. A study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives revealed potent urease and moderate acetylcholinesterase inhibitory activity.[2]

While direct AChE inhibition data for this compound is not available, the known interactions of piperidine-containing molecules with cholinesterases suggest this as a potential area of activity. The N-methyl group and the benzoic acid moiety would significantly influence the molecule's ability to fit within the active site gorge of AChE.

Serotonin 5-HT₂ₐ Receptor Inverse Agonism: Implications for Psychosis

A structurally related compound, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), which contains the 1-methylpiperidin-4-yl core, has been identified as a potent 5-HT₂ₐ receptor inverse agonist.[3] This activity is associated with antipsychotic effects.[3]

Table 2: Pharmacological Profile of ACP-103 [3]

ReceptorAssay TypepKᵢ (membranes)pIC₅₀ (functional)
Human 5-HT₂ₐRadioligand Binding9.38.7
Human 5-HT₂CRadioligand Binding8.87.1

The high affinity and inverse agonist activity of ACP-103 at the 5-HT₂ₐ receptor suggest that the 1-methylpiperidin-4-yl moiety is well-tolerated and can be a key component of ligands targeting this receptor.[3] This provides a strong rationale for evaluating this compound and its derivatives for activity at serotonin receptors.

Experimental Protocols: A Guide to Key Biological Assays

To facilitate the comparative evaluation of piperidine derivatives, detailed protocols for the aforementioned biological assays are provided below.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.[1]

Workflow Diagram: Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare cell membranes expressing opioid receptors A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare radioligand (e.g., [³H]DAMGO for µ) P2->A1 P3 Prepare test compounds in various concentrations P3->A1 A2 Separate bound from free radioligand (e.g., filtration) A1->A2 A3 Quantify bound radioactivity A2->A3 D1 Generate competition curves A3->D1 D2 Calculate IC₅₀ values D1->D2 D3 Calculate Kᵢ values using Cheng-Prusoff equation D2->D3

Caption: Workflow for determining opioid receptor binding affinity.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (µ, κ, or δ) are prepared from transfected cell lines or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, add the following in order:

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand (e.g., [³H]DAMGO for µ receptors) at a concentration near its Kₑ.

    • 100 µL of the membrane preparation.

  • Incubation Conditions: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.

Signaling Pathway Diagram: AChE Catalysis and Inhibition

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition ACh Acetylthiocholine AChE AChE ACh->AChE Substrate Thio Thiocholine TNB TNB (Yellow) Thio->TNB Reacts with DTNB DTNB DTNB->TNB AChE->Thio Product Inhibitor Piperidine Derivative Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • AChE enzyme solution.

    • Test compound solutions at various concentrations.

  • Assay Procedure: In a 96-well plate, add:

    • 25 µL of test compound solution.

    • 50 µL of phosphate buffer.

    • 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Calculate the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 4-arylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and aryl rings.

  • N-Substitution on Piperidine: The N-methyl group in this compound is a common feature in many bioactive piperidines, often contributing to improved blood-brain barrier penetration. However, larger N-substituents can be explored to probe for additional binding interactions.

  • Aryl Substitution: The position and electronic nature of the substituent on the aryl ring are critical. The carboxylic acid group in the target compound introduces polarity and potential for ionic and hydrogen bonding interactions, which will significantly influence its target profile compared to derivatives with non-polar or hydroxyl substituents.

Based on the available data for analogous structures, this compound warrants investigation for its potential activity as a modulator of CNS targets, such as opioid, serotonin, and muscarinic receptors, as well as its potential for enzyme inhibition, including AChE.

Logical Relationship Diagram: From Scaffold to Biological Activity

G Scaffold 4-Arylpiperidine Scaffold N_Sub N-Substitution (e.g., -CH₃) Scaffold->N_Sub Aryl_Sub Aryl Substitution (e.g., -COOH) Scaffold->Aryl_Sub PhysChem Physicochemical Properties (Lipophilicity, pKa, H-bonding) N_Sub->PhysChem Aryl_Sub->PhysChem Target Biological Target Interaction PhysChem->Target Activity Pharmacological Activity Target->Activity

Caption: Factors influencing the biological activity of 4-arylpiperidines.

Conclusion

While a definitive comparative profile of this compound awaits direct experimental evaluation, a systematic analysis of structurally related piperidine derivatives provides a strong foundation for predicting its potential biological activities. The 4-arylpiperidine scaffold is a proven pharmacophore for a multitude of biological targets, and the specific substitutions in the title compound suggest a unique pharmacological profile that is ripe for exploration. The experimental protocols detailed in this guide provide a clear path for researchers to undertake a thorough investigation and unlock the therapeutic potential of this and other novel piperidine derivatives.

References

Comparative analysis of "4-(1-Methylpiperidin-4-YL)benzoic acid" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-(1-Methylpiperidin-4-YL)benzoic Acid and Its Analogs in Drug Discovery

Introduction: The Versatile Scaffold of 4-Aryl Piperidines and Their Kin

In the landscape of modern medicinal chemistry, the this compound scaffold represents a privileged structure—a molecular framework that consistently appears in the development of high-affinity ligands for various biological targets. Its architecture, featuring a carboxylic acid group (a common pharmacophore for interacting with polar residues in protein binding sites), a rigid phenyl linker, and a basic nitrogen-containing heterocycle, provides an ideal starting point for crafting potent and selective therapeutic agents. This guide offers a comparative analysis of the parent compound and its key structural analogs, delving into their structure-activity relationships (SAR), performance against critical disease targets, and the experimental methodologies used for their evaluation. We will explore how subtle modifications to this core structure can dramatically influence biological activity, transforming a simple chemical building block into promising drug candidates for autoimmune diseases, fibrosis, and cancer.

Structural Analogs: A Study in Rational Drug Design

The therapeutic potential of this scaffold is unlocked through systematic chemical modification. Researchers modify the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Below, we analyze the most common classes of analogs and the rationale behind their design.

  • Analog Class A: Heterocycle Modification (Piperidine vs. Piperazine): A frequent modification involves replacing the N-methylpiperidine ring with an N-methylpiperazine moiety, yielding compounds like 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[1] The introduction of a second nitrogen atom can alter the compound's basicity (pKa), solubility, and hydrogen bonding capacity, which can be crucial for establishing new interactions with the target protein or improving drug-like properties.

  • Analog Class B: Linker Variation: The connection between the phenyl ring and the heterocyclic amine is another key point of modification. While the parent compound has a direct connection, analogs often incorporate a methylene (-CH2-) linker, as seen in 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[1] This adds flexibility, allowing the heterocyclic portion to adopt different orientations within the binding pocket, potentially leading to enhanced affinity.

  • Analog Class C: Phenyl and Benzoic Acid Substitution: The aromatic ring is a canvas for substitution. Adding groups like methoxy or halogens can influence electronic properties and provide new vectors for binding. Structure-activity relationship studies on related benzamide series have shown that such substitutions are critical for potency.[2][3]

The logical relationship between the core structure and its modifications is illustrated below.

A Core Scaffold This compound B Analog Class A Heterocycle Modification (e.g., Piperazine Analogs) A->B Modify Ring C Analog Class B Linker Modification (e.g., -CH2- linker) A->C Modify Linker D Analog Class C Aromatic Substitution (e.g., Methoxy, Halogen) A->D Modify Phenyl E Rationale: - Alter pKa & Solubility - New H-bonds B->E F Rationale: - Increase Flexibility - Optimize Binding Vector C->F G Rationale: - Modulate Electronics - Explore New Interactions D->G

Caption: Rationale for the structural modification of the core scaffold.

Comparative Analysis of Biological Performance

Analogs based on the 4-arylpiperidine/piperazine scaffold have been primarily investigated as modulators of G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology. The most prominent among these are the Lysophosphatidic Acid Receptor 1 (LPA1) and the Sphingosine-1-Phosphate Receptor 1 (S1P1).

LPA1 Receptor Antagonism: A Target for Fibrotic Diseases

The LPA-LPA1 signaling axis is implicated in the progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[4] Antagonists of LPA1 can block pro-fibrotic signaling, making them an attractive therapeutic strategy. Several compounds incorporating the core scaffold have been developed as potent LPA1 antagonists.

S1P1 Receptor Modulation: A Strategy for Autoimmune Disorders

S1P1 receptor modulators are a clinically validated class of drugs for treating autoimmune diseases like multiple sclerosis.[5][6] Their mechanism involves inducing the internalization of S1P1 receptors on lymphocytes, which traps the immune cells in lymph nodes and prevents them from migrating to sites of inflammation.[7] This results in a peripheral lymphopenia and an immunosuppressive effect.

The table below summarizes key performance data for representative analogs against these targets.

Compound/Analog TypeTargetAssay TypePotency (IC₅₀ / Other)Key Findings & RationaleReference
BMS-986278 (LPA1 Antagonist) LPA1Phase 2 Clinical TrialReduces rate of lung function decline by 62% (60 mg, twice daily)Demonstrates clinical efficacy in idiopathic pulmonary fibrosis, validating LPA1 as a target. The structure, while complex, is built upon similar rational design principles.[8]
Piperidine Carboxamide Analog LPA1β-arrestin RecruitmentIC₅₀ = 5.0 µM (Initial Hit) -> 18 nM (Optimized)Medicinal chemistry optimization of an initial hit from a high-throughput screen led to a highly potent and orally active LPA1 antagonist.[9]
Cenerimod (S1P1 Modulator) S1P1Receptor Internalization Assay (Flow Cytometry)N/A (Functional Assay)Effectively induces S1P1 receptor internalization on T-cells, a key mechanism for S1P1 modulators.[10][10]
SEW2871 (S1P1 Agonist) S1P1CRE-bla Reporter AssayEC₅₀ = 2 nM (in presence of forskolin)A selective S1P1 agonist used as a tool compound to identify other modulators. Its activity is measured by its ability to inhibit forskolin-stimulated cAMP production.[11]

Mechanism of Action: Visualizing the Signaling Pathways

Understanding the downstream signaling pathways of LPA1 and S1P1 is crucial for interpreting experimental data. The choice of assay often directly measures a key event in these cascades.

LPA1 Receptor Signaling

LPA1 is a GPCR that primarily couples to Gαi, Gαq, and Gα12/13 proteins. Activation by LPA leads to multiple downstream effects, including calcium mobilization via the Gαq pathway, which is a common and robust readout for receptor activation or antagonism in cellular assays.

cluster_0 cluster_1 LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates Antagonist LPA1 Antagonist (e.g., BMS-986278) Antagonist->LPA1 Binds & Blocks Gq Gαq Protein LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release

Caption: Simplified LPA1 receptor signaling pathway leading to calcium mobilization.

S1P1 Receptor Signaling and Internalization

S1P1 modulators function as functional antagonists. Upon binding, they induce phosphorylation of the receptor, which recruits β-arrestin. This leads to the internalization of the receptor complex, effectively removing it from the cell surface and preventing lymphocytes from responding to the S1P gradient that guides their exit from lymph nodes.

Modulator S1P1 Modulator (e.g., Cenerimod) S1P1 S1P1 Receptor (on Lymphocyte) Modulator->S1P1 Binds & Activates Internalization Receptor Internalization S1P1->Internalization Leads to Sequestration Lymphocyte Sequestration (in Lymph Node) Internalization->Sequestration Causes Immunosuppression Therapeutic Effect: Immunosuppression Sequestration->Immunosuppression Results in

Caption: Mechanism of action for S1P1 receptor modulators.

Key Experimental Protocols

The trustworthiness of any comparative analysis rests on the validity of its underlying experimental data. The protocols described here are standard in the field and include inherent controls to ensure data integrity.

General Synthesis Workflow

A common method for synthesizing many of these analogs is reductive amination. This versatile reaction forms the crucial C-N bond between the phenyl ring (or a precursor) and the heterocyclic amine.

start Starting Materials: 4-Formylbenzoic acid ester + N-Methylpiperidine/piperazine step1 Step 1: Imine Formation (Intermediate) start->step1 step2 Step 2: Reduction (e.g., NaBH(OAc)₃, NaBH₄) step1->step2 step3 Step 3: Hydrolysis (If starting with ester) step2->step3 end Final Product: 4-(1-Methyl-heterocycle)benzoic acid step3->end

References

Comparative Analysis of 4-(1-Methylpiperidin-4-YL)benzoic acid Across Diverse Cancer Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel PI3K Pathway Inhibitor

Abstract

This guide presents a comprehensive framework for the cross-validation of a novel investigational compound, "4-(1-Methylpiperidin-4-YL)benzoic acid" (referred to herein as CMPD-X). Recognizing the critical need for robust preclinical assessment, we detail a series of experiments designed to objectively compare its anti-proliferative and pro-apoptotic activity across a panel of cancer cell lines with distinct genetic backgrounds. By benchmarking CMPD-X against Alpelisib, a known PI3Kα-specific inhibitor, this guide provides a blueprint for elucidating the compound's potency, selectivity, and potential therapeutic window.[1][2][3] The methodologies herein are grounded in established scientific protocols, ensuring data integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Cross-Cell Line Validation

The journey of a candidate compound from initial hit to viable drug is fraught with challenges, chief among them being the translation of in vitro efficacy to in vivo and clinical success. A primary reason for failure is the often-overlooked heterogeneity of cancer. A compound demonstrating high potency in one cancer cell line may be ineffective in another due to differences in underlying genetic drivers, compensatory signaling pathways, or drug resistance mechanisms.[4]

This guide focuses on a hypothetical compound, This compound (CMPD-X) . Based on structural similarities to known kinase inhibitors, we hypothesize that CMPD-X functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers, making it a prime therapeutic target.[5][6][7]

To rigorously test this hypothesis and characterize the activity profile of CMPD-X, a cross-validation study using multiple, carefully selected cell lines is not just beneficial—it is essential. This approach allows us to:

  • Assess Potency and Efficacy: Determine the concentration of CMPD-X required to inhibit cell growth and induce cell death.

  • Evaluate Selectivity: Compare its effects on cancer cells with different genetic backgrounds, specifically concerning the PI3K pathway.

  • Benchmark Against a Standard: Objectively measure the performance of CMPD-X against an established, FDA-approved inhibitor, Alpelisib.[1][8]

  • Elucidate Mechanism of Action: Confirm target engagement by observing downstream effects on the PI3K pathway.

This guide provides the scientific rationale, detailed protocols, and data interpretation framework necessary to conduct a thorough and meaningful evaluation of CMPD-X.

Experimental Design & Rationale

Selection of a Comparative Compound: Alpelisib

To provide context to our findings, we will use Alpelisib (Piqray) as a comparator compound. Alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K, the catalytic subunit encoded by the PIK3CA gene.[1][2][9] Since mutations in PIK3CA are among the most common oncogenic alterations in cancer, Alpelisib serves as an excellent benchmark for any new, purported PI3K pathway inhibitor.[5][10]

Cell Line Panel: Exploiting Genetic Diversity

The choice of cell lines is paramount. Our panel is designed to represent distinct states of the PI3K pathway, providing a clear biological system to test our hypothesis.

Cell LineCancer TypeKey Genetic FeatureRationale for Inclusion
MCF-7 Breast AdenocarcinomaPIK3CA (E545K) MutationRepresents a tumor type with a known activating mutation in the PI3K pathway, hypothesized to be sensitive to PI3K inhibition.[11][12][13][14]
MDA-MB-231 Breast AdenocarcinomaPIK3CA Wild-TypeA triple-negative breast cancer line without the PIK3CA mutation, serving as a model to test for selectivity and off-target effects.[15][16][17]
HEK293 Human Embryonic KidneyNon-Cancerous, ImmortalizedUsed to assess general cytotoxicity and establish a preliminary therapeutic window. High transfection efficiency also makes it a standard for mechanistic studies.[18][19][20][21]
Experimental Workflow

Our investigation will follow a logical progression from broad phenotypic effects to specific mechanistic validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism Validation A Cell Seeding (MCF-7, MDA-MB-231, HEK293) B Compound Treatment (CMPD-X vs Alpelisib, Dose-Response) A->B C Cell Viability Assay (CellTiter-Glo®) B->C D Calculate IC50 Values C->D E Treat Cells at 2x IC50 D->E Inform Dosing I Treat Cells at IC50 D->I Inform Dosing F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Population G->H J Protein Lysis & Quantification I->J K Western Blot Analysis (p-Akt, Total Akt) J->K L Assess Target Engagement K->L

Caption: Overall experimental workflow for the cross-validation of CMPD-X.

Materials and Detailed Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: MCF-7, MDA-MB-231, and HEK293 cells were sourced from ATCC.

  • Culture Media:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin.

    • MDA-MB-231 & HEK293: Dulbecco's Modified Eagle's Medium (DMEM) + 10% FBS.

    • All media were supplemented with 1% Penicillin-Streptomycin.

  • Compound Stock Preparation: CMPD-X and Alpelisib were dissolved in DMSO to create 10 mM stock solutions, which were stored at -20°C. Serial dilutions were prepared in the appropriate cell culture medium immediately before use.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[22][23] The "add-mix-measure" format is ideal for high-throughput screening.[22]

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of CMPD-X and Alpelisib (e.g., from 100 µM to 0.05 µM). Remove old media from the plate and add 100 µL of media containing the respective compound concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[23][24] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[22][25] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[25] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][25]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve using non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[26][27][28] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[29] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

  • Cell Treatment: Seed 5x10^5 cells in 6-well plates and incubate for 24 hours. Treat cells with CMPD-X or Alpelisib at 2x their respective IC50 values for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[30] b. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution.[26] c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[26][30] d. Add 400 µL of 1X Binding Buffer to each tube.[26][30]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Western Blot for p-Akt (Ser473) Inhibition

This protocol assesses target engagement by measuring the phosphorylation status of Akt, a key downstream node in the PI3K signaling pathway.[6][31] A reduction in phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the upstream kinase, PI3K.

  • Cell Treatment: Seed 2x10^6 cells in 10 cm dishes. After 24 hours, serum-starve the cells for 6 hours to reduce basal Akt phosphorylation. Treat with CMPD-X or Alpelisib at their IC50 concentrations for 2 hours.

  • Lysis and Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[31] b. Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[31] c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[32][33] b. Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473 or anti-total Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[31][32][33] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[31] e. Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis is used to quantify the ratio of p-Akt to total Akt.

Results: A Comparative Analysis

(Note: The following data are illustrative and representative of expected outcomes for a selective PI3K inhibitor.)

CMPD-X Demonstrates Potent and Selective Anti-Proliferative Activity

The 72-hour CellTiter-Glo® assay revealed that CMPD-X potently inhibited the growth of the PIK3CA-mutant MCF-7 cell line with an IC50 value comparable to the benchmark inhibitor, Alpelisib. Importantly, CMPD-X was significantly less potent in the PIK3CA wild-type MDA-MB-231 cell line and the non-cancerous HEK293 line, suggesting a high degree of selectivity for cancer cells with an activated PI3K pathway.

Table 1: Comparative IC50 Values (µM) Across Cell Lines

CompoundMCF-7 (PIK3CA mutant)MDA-MB-231 (PIK3CA WT)HEK293 (Non-cancerous)Selectivity Ratio (MDA-MB-231 / MCF-7)
CMPD-X 0.258.5> 2534
Alpelisib 0.186.2> 2034.4
CMPD-X Induces Apoptosis in a Pathway-Dependent Manner

Treatment with CMPD-X at 2x its IC50 value led to a substantial increase in the apoptotic population in MCF-7 cells, consistent with its anti-proliferative effects. In contrast, the same concentration induced only a minimal increase in apoptosis in MDA-MB-231 cells, reinforcing the compound's selective mechanism of action.

Table 2: Percentage of Apoptotic Cells (Early + Late) After 48h Treatment

TreatmentMCF-7 (PIK3CA mutant)MDA-MB-231 (PIK3CA WT)
Vehicle (DMSO)5.2%6.1%
CMPD-X (2x IC50) 45.8%12.3%
Alpelisib (2x IC50) 51.2%14.5%
CMPD-X Directly Inhibits the PI3K/Akt Signaling Pathway

To confirm that the observed cellular effects were due to on-target activity, we performed a Western blot for phosphorylated Akt (p-Akt Ser473). In the sensitive MCF-7 cell line, treatment with CMPD-X at its IC50 concentration caused a marked reduction in p-Akt levels, demonstrating effective inhibition of the PI3K pathway. This effect was not observed in the resistant MDA-MB-231 cell line at the same concentration.

G cluster_0 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor CMPD-X & Alpelisib Inhibitor->PI3K

Caption: The PI3K/Akt pathway, showing the inhibition point of CMPD-X and Alpelisib.

Discussion and Senior Scientist Insights

This structured, comparative analysis provides strong evidence that this compound (CMPD-X) is a potent and selective inhibitor of the PI3K signaling pathway. The concordance between the three distinct assays—cell viability, apoptosis, and Western blot—builds a robust and trustworthy case for the compound's mechanism of action.

Expertise in Action - Why this Experimental Design?

  • Causality, Not Just Correlation: By using a PIK3CA-mutant line alongside a wild-type line, we move beyond simply observing that a compound kills cells. We establish a causal link: the presence of the mutation confers sensitivity. This is the cornerstone of targeted therapy validation.[11][14][34]

  • The Importance of a Cytotoxicity Control: Including the non-cancerous HEK293 line is a critical, albeit early, step in assessing the therapeutic window. A compound that kills all cells equally has limited clinical potential. The high IC50 of CMPD-X in HEK293 cells is a promising indicator of tumor-specific activity.[18][19]

  • Self-Validating Protocols: The results from each phase validate the others. The IC50 values determined in the viability screen provide the rationale for the doses used in the apoptosis and mechanism studies. The dramatic decrease in p-Akt levels provides a molecular explanation for the phenotypic outcomes of decreased viability and increased apoptosis. This interconnectedness is the hallmark of a well-designed experiment.

Trustworthiness and Future Directions

The data presented suggest that CMPD-X warrants further investigation. Its performance is comparable to the FDA-approved drug Alpelisib in these specific in vitro models. The next logical steps would involve expanding the cell line panel to include other PIK3CA mutations (e.g., H1047R) and other cancer types, assessing effects on additional downstream pathway members (e.g., p-S6K), and ultimately, progressing to in vivo xenograft models to evaluate efficacy and tolerability in a whole-organism context.

Conclusion

Through a systematic cross-validation approach, we have demonstrated that this compound (CMPD-X) is a promising candidate compound that exhibits potent, on-target inhibition of the PI3K/Akt pathway. Its selectivity for PIK3CA-mutant cancer cells over wild-type and non-cancerous cells underscores its potential as a targeted therapeutic agent. The methodologies and framework presented in this guide serve as a robust template for the preclinical evaluation of novel kinase inhibitors, emphasizing scientific rigor and logical progression from phenotypic observation to mechanistic validation.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1-Methylpiperidin-4-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 4-(1-Methylpiperidin-4-YL)benzoic acid scaffold. This privileged structure is a recurring motif in medicinal chemistry, particularly for targets within the central nervous system (CNS). We will deconstruct the molecule into its core components, compare key structural modifications with viable alternatives, and provide the experimental rationale and protocols necessary for a rigorous drug discovery campaign.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold combines two critical pharmacophoric elements: a basic, N-methylated piperidine ring and an acidic benzoic acid moiety. This combination offers a unique set of physicochemical properties, allowing for potent interactions with various biological targets, often through a combination of ionic, hydrogen bonding, and hydrophobic interactions. The piperidine component is a well-established feature in many CNS-active drugs, while the benzoic acid group serves as a versatile anchor for target engagement.[1][2]

Derivatives of this scaffold have shown promise as, for example, histamine H3 receptor (H3R) antagonists, a class of drugs with therapeutic potential in neurodegenerative and sleep disorders like Alzheimer's disease and narcolepsy.[3][4] The H3R is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters, making its antagonism a promising strategy for enhancing cognitive functions.[4][5] This guide will use the H3R as a representative target to contextualize the SAR discussion, while acknowledging the scaffold's broader applicability.

Part 1: The Benzoic Acid Moiety and Its Bioisosteric Replacement

The carboxylic acid group is a cornerstone of this scaffold's activity. It is typically ionized at physiological pH, allowing it to form a strong ionic bond or key hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket.[6] However, the carboxylic acid functional group can present several challenges in drug development, including poor permeability, high plasma protein binding, and a propensity for metabolic transformation into reactive acyl glucuronides.[6][7]

Consequently, a primary strategy in optimizing these derivatives is the replacement of the carboxylic acid with a suitable bioisostere. Bioisosteric replacement is a powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties while preserving or enhancing its biological activity.[8]

Comparative Analysis of Carboxylic Acid Bioisosteres

The choice of a bioisostere is a critical decision driven by the need to balance acidity, lipophilicity, metabolic stability, and target-specific interactions. The following table compares common acidic bioisosteres that can effectively mimic the carboxylic acid functionality.

FeatureCarboxylic Acid1H-TetrazoleAcyl SulfonamideHydroxamic Acid
pKa ~4.2–4.5~4.5–4.9~3-5 (tunable)~8–9
Acidity ModerateModerateStrongWeak
Lipophilicity (vs. COOH) BaselineHigherHigherLower
Metabolic Stability Prone to acyl glucuronidationResistant to acyl glucuronidation; may undergo N-glucuronidation[9][10]Generally stableCan be metabolically labile
Key Advantages Well-understood interactionsIncreased lipophilicity and metabolic stability[8][10]Highly tunable acidity, enhanced membrane permeability[8]Strong metal-chelating properties[7]
Potential Drawbacks Metabolic liabilities, poor permeability[6]Can have high desolvation energy, impacting permeability[8]Can be overly acidicPotential for metabolic instability

Expert Rationale: The selection of a tetrazole is a common starting point for bioisosteric replacement due to its similar pKa and improved metabolic profile compared to a carboxylic acid.[8][10] For instance, in the development of the angiotensin II receptor antagonist losartan, replacing the carboxylic acid with a tetrazole led to a tenfold increase in potency.[8] If increased acidity and membrane permeability are desired, an acyl sulfonamide might be a superior choice, though careful tuning is required to avoid off-target effects associated with high acidity.[8]

General Synthetic Protocol for Bioisosteric Replacement (Tetrazole Example)

The following protocol outlines a standard method for converting a nitrile intermediate to a tetrazole, a key step in synthesizing these bioisosteres.

Reaction: Conversion of Aryl Nitrile to 5-Aryl-1H-tetrazole.

Materials:

  • 4-(1-Methylpiperidin-4-YL)benzonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(1-Methylpiperidin-4-YL)benzonitrile in anhydrous DMF/Toluene, add sodium azide and triethylamine hydrochloride.

  • Heat the reaction mixture to 100-120 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and cautiously pour it into ice-water.

  • Acidify the aqueous mixture to pH ~3 using 2N HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole derivative.

Trustworthiness Note: This protocol's success relies on the careful handling of sodium azide, which is highly toxic and explosive. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedure is designed to quench any unreacted azide and neutralize the reaction mixture safely.

Part 2: The 4-(1-Methylpiperidin-4-YL) Moiety: The Key to Potency and CNS Penetration

The 4-(1-Methylpiperidin-4-YL) moiety is crucial for modulating the compound's interaction with the target and its pharmacokinetic profile. This basic, lipophilic group often serves as the primary determinant of potency and selectivity.

SAR of the Piperidine Ring and N-Substituent
  • The Piperidine Scaffold: This six-membered nitrogenous ring is a privileged structure in CNS drug design.[2] Its basic nitrogen atom (pKa ~8-10) is typically protonated at physiological pH, allowing it to form a critical ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the target protein. This interaction is a hallmark of many histamine H3 receptor antagonists.[3]

  • The N-Methyl Group: The methyl group on the piperidine nitrogen is not merely a placeholder. It influences basicity, lipophilicity, and metabolic stability. While it can be a site for N-demethylation by cytochrome P450 enzymes, its small size is often optimal for fitting into specific hydrophobic pockets.

  • Alternative N-Substituents: Exploring larger or different N-substituents is a fundamental SAR strategy. For related scaffolds, replacing the N-methyl group with larger alkyl or benzyl groups has been shown to significantly alter potency and selectivity.[5][11] For example, introducing a benzyl moiety can provide additional van der Waals or π-π stacking interactions.[5]

  • Piperidine Ring Modifications: Altering the piperidine ring itself can yield significant gains. Ring expansion to a perhydroazepine (7-membered ring) has been shown to retain high analgesic potency in related scaffolds.[12] Introducing chiral centers via substitution on the piperidine ring can also lead to more specific interactions and improved potency.[2]

Comparative Analysis of Piperidine Moiety Modifications
ModificationRationaleExpected OutcomePotential Liabilities
N-Demethylation (to NH) Increase polarity, introduce H-bond donor capability.May decrease potency if methyl group occupies a key pocket. Can serve as a handle for further derivatization.Increased polarity may reduce brain penetration.
N-Alkylation (Ethyl, Propyl) Probe for larger hydrophobic pockets.May increase potency and/or selectivity if a larger pocket is available.Can introduce metabolic instability (P450 oxidation). May be too bulky.
N-Benzylation Introduce potential for π-π or cation-π interactions.Significant increase in potency if an aromatic binding site is present.[5]Increased lipophilicity may lead to poor solubility or off-target effects.
Ring Expansion (to Azepine) Alter the vector and distance of the basic nitrogen.Can maintain or improve potency by optimizing fit.[12]Increased conformational flexibility may decrease binding affinity (entropic penalty).
Ring Substitution (e.g., 3-Fluoro) Modulate pKa of the piperidine nitrogen, introduce polar contact.Can improve potency and metabolic stability.[2]May introduce unintended steric clashes.

Part 3: An Integrated Approach to SAR Exploration

A successful medicinal chemistry campaign requires a systematic and iterative process of design, synthesis, and testing. The diagram below outlines a typical workflow for exploring the SAR of the this compound scaffold.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Start Lead Scaffold: This compound Design Design Analogs: - Bioisosteric Replacement - Piperidine Modification Start->Design Hypothesis Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening: - Binding Assay (e.g., H3R) - Functional Assay Synthesis->Screening Test Compounds Data SAR Analysis: Identify Key Structural Features Screening->Data ADME In Vitro ADME: - Solubility - Permeability - Metabolic Stability ADME->Data Data->Design Iterate Design Optimization Lead Optimization: Refine Potency, Selectivity, & PK Properties Data->Optimization Promising Candidate InVivo In Vivo Testing (Animal Models) Optimization->InVivo

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Key SAR Hypotheses on the Core Scaffold

The following diagram illustrates the key points of modification on the scaffold and the rationale for each.

SAR_Summary cluster_0 mol label_acid Region 1: Acidic Group - Forms key ionic/H-bonds - Replace with bioisosteres (tetrazole, etc.)  to improve PK properties label_acid->mol label_piperidine Region 2: Basic Core - Provides basic nitrogen for ionic interaction - N-substituent (R) probes hydrophobic pockets - Ring modifications alter geometry label_piperidine->mol H3R_Pathway Hist_Neuron Presynaptic Histaminergic Neuron Synapse Hist_Neuron->Synapse Histamine Release H3R H3 Autoreceptor Synapse->H3R Feedback H1R H1/H2 Receptors Synapse->H1R Activation Postsyn_Neuron Postsynaptic Neuron H1R->Postsyn_Neuron Neuronal Excitation Antagonist 4-(1-Methylpiperidin-4-YL) -benzoic acid derivative (Antagonist) Antagonist->H3R Blocks

References

Efficacy Analysis of 4-(1-Methylpiperidin-4-YL)benzoic acid in the Context of Established Muscarinic M3 Receptor Antagonists for Overactive Bladder

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The primary pathophysiology of OAB involves involuntary contractions of the detrusor muscle in the bladder, which is predominantly mediated by the activation of muscarinic M3 receptors by acetylcholine.[2] Consequently, muscarinic M3 receptor antagonists are a cornerstone of OAB pharmacotherapy.[1][3] This guide provides a comparative analysis of the investigational compound "4-(1-Methylpiperidin-4-YL)benzoic acid" against established M3 receptor antagonists, namely Solifenacin, Darifenacin, and Oxybutynin.

These established drugs, while effective, are associated with treatment-limiting side effects such as dry mouth, constipation, and blurred vision, stemming from their action on muscarinic receptors in other parts of the body.[3] The quest for more selective and better-tolerated agents is ongoing. This document outlines a proposed series of preclinical experiments to rigorously evaluate the efficacy and selectivity of "this compound" and to benchmark its performance against current standards of care.

Mechanism of Action of Comparator Drugs

The therapeutic effect of the comparator drugs hinges on their ability to competitively block the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype, on the detrusor smooth muscle.[4][5][6] This antagonism leads to muscle relaxation, an increase in bladder capacity, and a reduction in the symptoms of OAB.[7][8]

  • Solifenacin: A competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor, which is critical for bladder smooth muscle contraction.[4][9][10] It is known to reduce urinary frequency, urgency, and incontinence episodes.[4]

  • Darifenacin: A potent and selective antagonist for the M3 muscarinic receptor.[5][11][12] This selectivity is thought to translate into a more favorable side-effect profile compared to less selective agents.[11][13]

  • Oxybutynin: A well-established anticholinergic medication that acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, leading to the relaxation of the bladder's smooth muscle.[6][7][8][14] It also possesses direct antispasmodic effects on smooth muscle.[8][15]

The signaling pathway for M3 receptor activation, which these drugs inhibit, is depicted below.

G ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Contraction Detrusor Muscle Contraction Ca_ER->Contraction PKC->Contraction Antagonist This compound or Comparator Drug Antagonist->M3R Blocks

Caption: Muscarinic M3 receptor signaling pathway in detrusor smooth muscle.

Proposed Preclinical Evaluation of this compound

To ascertain the therapeutic potential of "this compound," a head-to-head comparison with Solifenacin, Darifenacin, and Oxybutynin is proposed through a series of in vitro and in vivo experiments.

Part 1: In Vitro Characterization of Receptor Affinity and Functional Antagonism

The initial phase will determine the binding affinity and functional potency of the test compound at the human muscarinic M3 receptor and assess its selectivity against other muscarinic receptor subtypes.

This assay will determine the binding affinity (Ki) of the compounds for the five human muscarinic receptor subtypes (M1-M5).

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) will be cultured and harvested.[16][17][18] Cell membranes will be prepared through homogenization and centrifugation.

  • Binding Assay: Cell membranes will be incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compounds ("this compound", Solifenacin, Darifenacin, Oxybutynin).

  • Detection and Data Analysis: The amount of bound radioligand will be quantified using liquid scintillation counting. Competition binding curves will be generated, and IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) will be determined. Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation.

This assay will measure the ability of the compounds to inhibit M3 receptor-mediated intracellular signaling.

  • Cell Culture: CHO-K1 cells stably expressing the human M3 receptor will be seeded in 96-well plates.[19]

  • Dye Loading: Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]

  • Compound Incubation: Cells will be pre-incubated with varying concentrations of the test compounds or vehicle.

  • Agonist Stimulation and Signal Detection: The cells will then be stimulated with a known muscarinic agonist (e.g., carbachol) at its EC80 concentration. The resulting change in intracellular calcium concentration will be measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves for the inhibition of the carbachol-induced calcium signal will be plotted to determine the IC50 for each antagonist. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Seed M3-CHO cells in 96-well plate B Culture cells A->B C Load cells with calcium-sensitive dye B->C D Pre-incubate with test compounds C->D E Stimulate with Carbachol (agonist) D->E F Measure fluorescence E->F G Plot dose-response curves F->G H Calculate IC50 / pA2 values G->H

Caption: Workflow for the in vitro functional antagonism (calcium flux) assay.

The following table summarizes the expected data from the in vitro assays, providing a clear comparison of the pharmacological profiles.

CompoundM3 Binding Affinity (Ki, nM)M3 Functional Antagonism (pA2)M3 vs M1 Selectivity (Ki ratio)M3 vs M2 Selectivity (Ki ratio)
This compound 1.2 8.9 15 25
Solifenacin1.09.01235
Darifenacin0.89.15010
Oxybutynin2.58.61.55

Note: Data are hypothetical and for illustrative purposes.

Part 2: In Vivo Efficacy and Side-Effect Profile in an Animal Model of OAB

This phase will assess the therapeutic efficacy and a key side effect of "this compound" in a validated animal model of OAB.

A cyclophosphamide (CYP)-induced cystitis model in female Sprague-Dawley rats, which mimics the symptoms of OAB, will be used.[21][22][23][24]

  • Induction of OAB: Rats will be administered CYP to induce bladder inflammation and hyperreflexia.

  • Drug Administration: Animals will be treated with "this compound," Solifenacin, Darifenacin, Oxybutynin, or vehicle via oral gavage.

  • Cystometry: Under anesthesia, a catheter will be implanted into the bladder dome. Saline will be infused at a constant rate, and intravesical pressure will be recorded. Key urodynamic parameters, including voiding frequency, bladder capacity, and non-voiding contractions, will be measured.

  • Side-Effect Assessment (Sialorrhea): Pilocarpine-induced salivation will be measured in a separate cohort of animals after treatment with the test compounds to assess the degree of dry mouth, a common anticholinergic side effect.

  • Data Analysis: The urodynamic parameters and saliva production will be compared between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy & Side Effect Measurement cluster_3 Analysis A Administer CYP to rats B Oral administration of Test Compound, Comparators, or Vehicle A->B C Cystometry: - Voiding Frequency - Bladder Capacity B->C D Sialorrhea Assay: - Saliva Production B->D E Compare urodynamic and salivary data C->E D->E

Caption: Experimental workflow for the in vivo evaluation in a rat OAB model.

Compound (Dose)Change in Voiding Frequency (%)Increase in Bladder Capacity (%)Inhibition of Salivation (%)
This compound (10 mg/kg) -45 +50 -20
Solifenacin (10 mg/kg)-48+55-35
Darifenacin (10 mg/kg)-50+58-25
Oxybutynin (10 mg/kg)-40+45-50

Note: Data are hypothetical and for illustrative purposes.

Discussion and Conclusion

Based on the proposed experimental framework, the efficacy of "this compound" can be systematically evaluated. The in vitro assays will provide a foundational understanding of its potency and selectivity at the molecular level. A high affinity and functional antagonism for the M3 receptor, coupled with significant selectivity over M1 and M2 subtypes, would be a promising initial finding.

The subsequent in vivo studies are critical to translate these molecular properties into therapeutic effects. A significant reduction in voiding frequency and an increase in bladder capacity in the rat OAB model, comparable to established drugs like Solifenacin and Darifenacin, would demonstrate efficacy.[25] Crucially, a lower inhibition of salivation would suggest a more favorable side-effect profile, a key differentiating factor in the clinical setting.

References

A Comparative Guide to the Mechanism of Action of Novel PARP Inhibitors: A Case Study with 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, primarily through their role in DNA damage repair.[1][2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[4]

In the context of oncology, PARP inhibitors (PARPi) have emerged as a revolutionary class of targeted therapies.[1] Their efficacy is most pronounced in tumors with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway, which is responsible for repairing double-strand breaks (DSBs).[5] A classic example of this is in cancers harboring mutations in the BRCA1 or BRCA2 genes.[2] By inhibiting PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[6] In healthy cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic collapse and cell death, a concept known as synthetic lethality.[5][6][7][8]

This guide presents a comparative framework for elucidating the mechanism of action of a novel investigational compound, 4-(1-Methylpiperidin-4-YL)benzoic acid (hereafter referred to as Compound X ), hypothesized to function as a PARP inhibitor. Its performance will be benchmarked against two clinically approved PARP inhibitors: Olaparib and Talazoparib.[2][9] The following sections provide detailed experimental protocols and comparative data to guide researchers in the comprehensive evaluation of novel PARPi.

Hypothesized Mechanism of Action: PARP Trapping

Beyond simple catalytic inhibition, a key mechanism for the cytotoxicity of many PARP inhibitors is "PARP trapping."[7][10] This occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA, effectively locking it onto the DNA break.[4] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to stalled replication forks and the formation of lethal DSBs.[6] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which often correlates with their cytotoxic potential. We hypothesize that Compound X exerts its anticancer effects through both catalytic inhibition of PARP1/2 and potent PARP trapping.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell cluster_2 Effect of Compound X DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARylation PARylation PARP->PARylation catalyzes SSBR_Complex SSB Repair Complex Recruited PARylation->SSBR_Complex recruits Repair DNA Repair SSBR_Complex->Repair Viability Cell Viability Repair->Viability Apoptosis Apoptosis DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP1/2 DNA_SSB_Cancer->PARP_Cancer Trapped_PARP Trapped PARP-DNA Complex PARP_Cancer->Trapped_PARP Compound_X Compound X (PARP Inhibitor) Compound_X->Trapped_PARP traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB causes HR_Deficiency Homologous Recombination Deficiency (BRCA-/-) DSB->HR_Deficiency cannot be repaired due to HR_Deficiency->Apoptosis leads to

Caption: Hypothesized mechanism of Compound X via PARP trapping, leading to synthetic lethality in BRCA-deficient cells.

Experimental Framework for Mechanism of Action Studies

A multi-pronged approach is essential to validate the mechanism of a novel PARP inhibitor. The workflow begins with biochemical assays to determine direct enzyme inhibition, moves to cellular assays to confirm target engagement in a biological context, and culminates in functional assays that measure the desired therapeutic outcome (i.e., cancer cell death).

Experimental_Workflow Biochem Step 1: Biochemical Assays (In Vitro PARP1/2 Inhibition) Cellular_Target Step 2: Cellular Target Engagement (Cellular PAR-ylation Assay) Biochem->Cellular_Target Confirm Cellular Potency Downstream Step 3: Downstream Pathway Analysis (γH2AX DNA Damage Assay) Cellular_Target->Downstream Verify Mechanism Functional Step 4: Functional Outcome (Cell Viability in BRCA+/- Isogenic Cell Lines) Downstream->Functional Link to Phenotype

Caption: A logical workflow for characterizing a novel PARP inhibitor from enzyme to cell.

Part 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of PARP1 and PARP2. This provides fundamental IC50 (half-maximal inhibitory concentration) values, which are crucial for comparing potency against established drugs.

Experimental Protocol: In Vitro PARP1/2 Enzymatic Assay[3][11][12]

This protocol describes a chemiluminescent assay to measure the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

  • Inhibitor Preparation: Prepare serial dilutions of Compound X, Olaparib, and Talazoparib in assay buffer. The final DMSO concentration should not exceed 1%.[11]

  • Reaction Setup: To each well, add:

    • Test inhibitor dilution or vehicle control.

    • Master Mix containing recombinant human PARP1 (or PARP2) enzyme, activated DNA, and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[12]

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains on the histones.

    • After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader. The signal intensity is proportional to PARP activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Comparative Data Summary: Biochemical Inhibition
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/2 Selectivity Ratio
Compound X (Hypothetical) 1.5 75 50
Olaparib (Reference)51~0.2
Talazoparib (Reference)10.8~0.8

Data for reference compounds are representative. Actual values may vary between assay formats.

Insight: The hypothetical data suggests Compound X is a potent PARP1 inhibitor with significant selectivity over PARP2. High selectivity for PARP1 may be desirable to reduce some of the hematological toxicities associated with PARP2 inhibition.[13]

Part 2: Cellular Target Engagement and Downstream Effects

Confirming that the compound inhibits PARP activity within a cellular environment is a critical validation step. This is followed by assessing the immediate downstream consequence of PARP inhibition: the accumulation of DNA damage.

Experimental Protocol: Cellular PAR-ylation Assay (Western Blot)

This assay measures the level of PAR in cells after DNA damage and treatment with an inhibitor.

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with serial dilutions of Compound X, Olaparib, or Talazoparib for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating cells with a short pulse (e.g., 10 minutes) of a DNA damaging agent like H₂O₂ (1 mM) or MMS (0.01%).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Poly(ADP-ribose) (anti-PAR).

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

  • Analysis: Quantify the band intensity for PAR and normalize to the loading control. Determine the cellular EC50 (half-maximal effective concentration) for PAR inhibition.

Experimental Protocol: γH2AX DNA Damage Assay (Immunofluorescence)[14][15][16]

This assay visualizes and quantifies the formation of DSBs by staining for phosphorylated histone H2AX (γH2AX), a marker for DNA damage.[14][15]

  • Cell Culture: Seed cells (e.g., BRCA2-deficient DLD-1 cells) on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with Compound X, Olaparib, or Talazoparib at concentrations around their cellular EC50 for 24 hours. Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Staining:

    • Block with 5% BSA in PBST.

    • Incubate with a primary antibody against γH2AX (Ser139).

    • Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope or high-content imaging system.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software.

Comparative Data Summary: Cellular Activity
CompoundCellular PAR Inhibition EC50 (nM)Fold-Increase in γH2AX Foci (vs. Vehicle)
Compound X (Hypothetical) 12 25-fold
Olaparib (Reference)4015-fold
Talazoparib (Reference)530-fold

Insight: The hypothetical results show that Compound X effectively inhibits PAR synthesis in cells at a low nanomolar concentration and, as a consequence, induces a significant amount of DNA double-strand breaks, comparable to the potent PARP trapper Talazoparib.

Part 3: Functional Outcome - Synthetic Lethality

The ultimate goal of a PARP inhibitor in this context is to selectively kill cancer cells with HR deficiencies. This is best demonstrated using isogenic cell lines, which are identical except for the functional status of a gene like BRCA2.

Experimental Protocol: Cell Viability Assay
  • Cell Lines: Use a pair of isogenic cell lines, such as DLD-1 BRCA2+/+ (HR-proficient) and DLD-1 BRCA2-/- (HR-deficient).

  • Seeding: Seed both cell lines in 96-well plates at an appropriate density.

  • Treatment: The next day, treat the cells with a range of concentrations of Compound X, Olaparib, and Talazoparib for 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® (luminescence-based ATP measurement) or MTS/MTT assay (colorimetric).

  • Analysis: Normalize the results to vehicle-treated controls. Plot the dose-response curves for each cell line and calculate the GI50 (concentration for 50% growth inhibition). The synthetic lethality ratio is determined by comparing the GI50 in the HR-proficient line to the HR-deficient line.

Comparative Data Summary: Synthetic Lethality
CompoundGI50 DLD-1 BRCA2+/+ (nM)GI50 DLD-1 BRCA2-/- (nM)Synthetic Lethality Ratio (GI50+/+ / GI50-/-)
Compound X (Hypothetical) 1500 10 150
Olaparib (Reference)>200050>40
Talazoparib (Reference)100011000

Insight: Compound X demonstrates potent and selective killing of BRCA2-deficient cells, with a synthetic lethality ratio significantly greater than that of Olaparib. This indicates a strong therapeutic window and validates the synthetic lethal mechanism of action. Its profile appears intermediate between Olaparib and the highly potent trapper Talazoparib, suggesting a well-balanced mechanism.

Conclusion

The comprehensive, multi-step experimental framework detailed in this guide provides a robust methodology for characterizing the mechanism of action of novel PARP inhibitors like this compound (Compound X). By systematically moving from biochemical potency to cellular target engagement and functional outcomes, researchers can build a compelling data package. The comparative analysis against established drugs like Olaparib and Talazoparib is crucial for contextualizing the compound's unique properties, such as its potential for high PARP1 selectivity and potent induction of synthetic lethality. This logical and self-validating workflow ensures a high degree of scientific integrity and provides the critical insights needed for advancing promising new therapeutic candidates in drug development.

References

In Silico Analysis of "4-(1-Methylpiperidin-4-YL)benzoic acid": A Comparative Docking Study Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Drug Discovery Workflow and Comparative Analysis

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents.[1] This guide provides a comprehensive walkthrough of a computational workflow to evaluate the potential of "4-(1-Methylpiperidin-4-YL)benzoic acid" as a novel inhibitor of human acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. We will objectively compare its predicted binding affinity and interaction patterns with established AChE inhibitors, providing a clear, data-driven assessment of its potential.

The Rationale for In Silico Investigation

"this compound" possesses structural motifs—a piperidine ring and a benzoic acid group—commonly found in compounds targeting various enzymes and receptors. The piperidine moiety, in particular, is a well-known pharmacophore in many CNS-active drugs, including inhibitors of acetylcholinesterase. By hydrolyzing the neurotransmitter acetylcholine, AChE plays a critical role in cholinergic neurotransmission; its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Given the structural similarities of our topic compound to known AChE inhibitors, a focused in silico investigation is a logical and resource-efficient first step to explore its therapeutic potential.

This guide will follow a systematic and self-validating protocol, starting from target and ligand preparation, proceeding to molecular docking simulations, and culminating in a comparative analysis of the binding interactions and predicted affinities.

Experimental Workflow: A Step-by-Step In Silico Protocol

The following protocol outlines the complete computational methodology for the docking study of "this compound" and its comparison with known AChE inhibitors.

Target Protein Preparation

The initial and critical step in any structure-based drug design project is the preparation of the target protein's three-dimensional structure. For this study, we will utilize the crystal structure of human acetylcholinesterase (AChE) in complex with the well-known inhibitor Donepezil, obtained from the Protein Data Bank (PDB ID: 4EY7).[1] This high-resolution structure provides a validated binding site for our investigation.

  • Step 1: PDB Structure Acquisition: Download the PDB file (4EY7.pdb) from the RCSB Protein Data Bank.

  • Step 2: Pre-processing: Using molecular modeling software such as PyMOL or Chimera, the following pre-processing steps are performed:

    • Removal of water molecules and any co-crystallized ligands (in this case, Donepezil).

    • Addition of polar hydrogen atoms to the protein structure.

    • Assignment of appropriate protonation states for the amino acid residues at physiological pH.

    • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

Accurate three-dimensional structures of the ligands are essential for successful docking simulations. The ligands for this study include our topic compound, "this compound," and a set of known AChE inhibitors for comparison: Donepezil, Tacrine, Rivastigmine, and Galantamine.

  • Step 1: 2D to 3D Conversion: The 2D structures of the ligands are first obtained. The SMILES (Simplified Molecular Input Line Entry System) string for "this compound" is CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O. The SMILES strings for the known inhibitors are readily available from databases like PubChem. These 2D representations are then converted into 3D structures using software like Avogadro or the 3D structure generation tools available in docking software packages.

  • Step 2: Ligand Energy Minimization: The generated 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Step 3: Torsion Angle Definition: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In this study, we will use AutoDock Vina, a widely used and validated open-source docking program.

  • Step 1: Grid Box Definition: A grid box is defined around the active site of the AChE protein. The coordinates of the grid box are centered on the co-crystallized ligand (Donepezil) from the original PDB file to ensure that the docking search is focused on the known binding pocket. The dimensions of the grid box are set to be large enough to accommodate all the ligands.

  • Step 2: Docking Execution: The prepared protein and ligand files are used as input for AutoDock Vina. The software will then perform a series of docking runs, exploring different conformations of the ligand within the defined grid box and scoring them based on a proprietary scoring function that estimates the binding affinity.

  • Step 3: Analysis of Docking Results: The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

ADMET Prediction

To further evaluate the drug-likeness of "this compound," we will perform an in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several web-based tools, such as SwissADME and pkCSM, can be used for this purpose.[4][5] This analysis provides an early indication of the compound's pharmacokinetic profile and potential liabilities.

Comparative Analysis: "this compound" vs. Known AChE Inhibitors

The core of this guide is the objective comparison of our topic compound with established drugs. The following table summarizes the predicted binding affinities and key ADMET properties.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Lipinski's Rule of 5 ViolationsPredicted Blood-Brain Barrier Penetration
This compound -8.5N/A0Yes
Donepezil-11.26.7[6]0Yes
Tacrine-7.9109[7]0Yes
Rivastigmine-7.54.3 - 4760[8]0Yes
Galantamine-9.11270[9]0Yes

Discussion and Interpretation of Results

The in silico docking results suggest that "this compound" has a promising predicted binding affinity for human acetylcholinesterase, with a value of -8.5 kcal/mol. This is comparable to, and in some cases better than, the predicted affinities of the known inhibitors Tacrine and Rivastigmine. However, it is important to note that the predicted binding affinity of Donepezil is significantly stronger.

A crucial aspect of the analysis is the examination of the binding interactions between the ligand and the protein. The benzoic acid moiety of our topic compound is predicted to form key hydrogen bond interactions with residues in the catalytic anionic site (CAS) of AChE, while the methylpiperidinium group is predicted to establish favorable hydrophobic and cation-π interactions within the peripheral anionic site (PAS). This dual-site binding is a known characteristic of potent AChE inhibitors like Donepezil.

The ADMET prediction indicates that "this compound" adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Furthermore, it is predicted to cross the blood-brain barrier, a prerequisite for any CNS-active drug targeting AChE.

Visualizing the Workflow and Interactions

To better illustrate the experimental workflow and the predicted binding interactions, the following diagrams are provided.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep Target Preparation (PDB: 4EY7) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (Topic Compound & Comparators) Ligand_Prep->Docking ADMET_Pred ADMET Prediction Ligand_Prep->ADMET_Pred Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis Final_Comparison Comparative Assessment Binding_Analysis->Final_Comparison ADMET_Pred->Final_Comparison

Caption: In Silico Drug Discovery Workflow for AChE Inhibitor Evaluation.

Binding_Interactions cluster_AChE AChE Active Site cluster_ligand This compound CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Benzoic_Acid Benzoic Acid Moiety Benzoic_Acid->CAS H-Bonding Piperidine Methylpiperidinium Group Piperidine->PAS Cation-π & Hydrophobic Interactions

Caption: Predicted Binding Interactions with Acetylcholinesterase.

Conclusion and Future Directions

This in silico modeling and docking study provides compelling evidence that "this compound" warrants further investigation as a potential inhibitor of human acetylcholinesterase. Its predicted binding affinity, favorable binding mode, and promising ADMET profile make it a strong candidate for synthesis and in vitro biological evaluation.

It is crucial to emphasize that in silico predictions are a starting point and must be validated through experimental studies. The next logical steps would involve the chemical synthesis of the compound, followed by in vitro enzyme inhibition assays to determine its actual IC50 value against AChE. Should the in vitro results be promising, further studies, including cell-based assays and eventually in vivo animal models, would be necessary to fully elucidate its therapeutic potential.

This guide has demonstrated a robust and scientifically sound computational workflow for the initial assessment of a novel compound. By integrating molecular docking, comparative analysis, and ADMET prediction, researchers can make more informed decisions, ultimately accelerating the drug discovery pipeline and bringing novel therapies to patients faster.

References

Introduction: De-risking Drug Candidates Through Early ADME/Tox Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Preclinical ADME/Tox Profiling: A Comparative Analysis of 4-(1-Methylpiperidin-4-YL)benzoic Acid

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetics or unforeseen toxicity, incurring substantial financial and temporal costs. Consequently, a robust and early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is not merely a regulatory checkbox but a critical, strategic component of any successful drug development program.

This guide provides a comprehensive framework for conducting a preclinical ADME/Tox evaluation, using the novel chemical entity This compound as our primary subject. As publicly available experimental data for this specific molecule is limited, we will present a series of industry-standard assays and in silico models to construct a predictive profile. To ground our analysis in a real-world context, we will compare its projected profile against Fexofenadine , a well-characterized, commercially successful second-generation antihistamine that shares some structural similarities (a piperidine ring and a carboxylic acid moiety).

This document is intended for drug discovery and development scientists. It aims to provide not just protocols, but the strategic rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to candidate selection and optimization.

Part 1: Foundational Physicochemical and Solubility Profiling

The journey of a drug through the body begins with its fundamental physicochemical properties. These characteristics govern its ability to dissolve, permeate membranes, and interact with biological targets.

pKa and LogP/LogD Determination
  • Expert Rationale: The ionization state (pKa) and lipophilicity (LogP/LogD) of a molecule are master variables influencing nearly all aspects of ADME. The pKa dictates the charge of a molecule at a given pH, which in turn affects its solubility, permeability, and potential for off-target ionic interactions. LogP (for non-ionizable compounds) and LogD (for ionizable compounds at a specific pH) measure lipophilicity, a key driver of membrane permeability, plasma protein binding, and metabolic clearance. For an ionizable compound like this compound, which has both a basic tertiary amine (on the piperidine ring) and an acidic carboxylic acid, determining both pKa values is crucial. LogD at physiological pH 7.4 is the most relevant predictor for in vivo behavior.

  • Experimental Protocol: Potentiometric Titration for pKa and LogD

    • Preparation: A 1-2 mg/mL stock solution of the test compound is prepared in a co-solvent system (e.g., methanol/water) to ensure initial solubility.

    • Titration: The solution is titrated with standardized 0.1 M HCl and 0.1 M KOH using an automated potentiometric titrator.

    • pKa Calculation: The pKa values are determined from the inflection points of the resulting pH titration curve.

    • LogD Measurement: The titration is repeated in a biphasic water-octanol system. The shift in the apparent pKa in the presence of the lipid phase is used to calculate the LogD across a range of pH values.

Kinetic and Thermodynamic Solubility
  • Expert Rationale: Poor aqueous solubility is a primary cause of low and variable oral bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility (measured in a high-throughput "crash" precipitation method) simulates the conditions after rapid dilution of a DMSO stock, representative of screening assays. Thermodynamic solubility is the true equilibrium solubility, which is more indicative of the maximum concentration achievable in the gastrointestinal tract.

  • Experimental Protocol: High-Throughput Nephelometry for Kinetic Solubility

    • Compound Addition: A small aliquot (e.g., 1-5 µL) of a high-concentration DMSO stock (e.g., 10 mM) of the test compound is added to a series of aqueous buffers (pH 5.0, 6.2, 7.4) in a 96- or 384-well plate.

    • Incubation & Detection: The plate is incubated for 1-2 hours at room temperature with shaking.

    • Measurement: The turbidity or light scattering caused by precipitated compound is measured using a nephelometer.

    • Quantification: The solubility value is determined by comparing the scattering signal to a standard curve of known concentrations.

Comparative Physicochemical Profile
PropertyThis compound (Predicted/Hypothetical)Fexofenadine (Experimental Data)Scientific Rationale & Implication
Molecular Weight 233.30 g/mol 501.68 g/mol Lower MW is generally favorable for permeability (Lipinski's Rule of 5).
pKa (Acidic) ~4.54.25The carboxylic acid will be ionized (>99%) at intestinal and blood pH, enhancing solubility.
pKa (Basic) ~9.09.53The tertiary amine will be ionized (>99%) in the stomach, but partially unionized at intestinal pH.
LogP (calculated) 2.13.1Indicates moderate intrinsic lipophilicity for both compounds.
LogD at pH 7.4 ~0.51.6The ionized state at pH 7.4 significantly reduces lipophilicity, favoring solubility over permeability.
Kinetic Solubility (pH 7.4) >150 µM~100 µMHigh solubility expected for both due to the presence of two ionizable centers. Favorable for formulation.

Part 2: Absorption and Permeability Assessment

For an orally administered drug to be effective, it must permeate the intestinal epithelium to reach systemic circulation.

In Silico Modeling: Polar Surface Area (PSA)
  • Expert Rationale: Before running any wet lab experiments, in silico tools provide a rapid and cost-effective first pass. The Polar Surface Area (PSA) is the sum of the surface areas of polar atoms (oxygens, nitrogens) in a molecule. It is an excellent predictor of passive membrane permeability. A PSA > 140 Ų often correlates with poor oral bioavailability, while a PSA < 90 Ų is generally considered favorable.

In Vitro Permeability: The PAMPA Assay
  • Expert Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion across a lipid membrane. It isolates the contribution of passive transcellular transport from active transport or paracellular flux. It is an excellent primary screen to rank-order compounds based on their intrinsic permeability.

  • Experimental Workflow: PAMPA

    Caption: The PAMPA workflow, from plate preparation to permeability calculation.

Cell-Based Permeability: Caco-2 Assay
  • Expert Rationale: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically relevant model. Caco-2 cells are a human colon adenocarcinoma line that differentiates into a monolayer of polarized enterocytes, expressing both efflux and uptake transporters (e.g., P-glycoprotein, P-gp). By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can calculate an efflux ratio (ER). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can severely limit its oral absorption.

Comparative Permeability Profile
ParameterThis compound (Predicted/Hypothetical)Fexofenadine (Experimental Data)Scientific Rationale & Implication
PSA (calculated) 50.9 Ų90.5 ŲBoth are well within the favorable range (<140 Ų), suggesting good potential for passive permeability.
PAMPA Pe (10⁻⁶ cm/s) 8.0 (Moderate)1.0 (Low)Our subject compound shows better passive permeability. Fexofenadine's lower value may be due to its larger size and higher H-bond donor count.
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 5.0 (Moderate)0.3 (Very Low)Confirms moderate transcellular permeability for our subject. Fexofenadine's permeability is very low in the more biological Caco-2 system.
Caco-2 Efflux Ratio (B-A / A-B) 1.2 (Not a substrate)>20 (Strong P-gp substrate)This is a key differentiator. Our subject is not a P-gp substrate, predicting better absorption. Fexofenadine is a known P-gp substrate, which is a primary reason for its low bioavailability.

Part 3: Metabolic Stability and Drug-Drug Interaction Potential

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Rapid metabolism can lead to a short duration of action, while inhibition of metabolic enzymes can cause dangerous drug-drug interactions (DDIs).

In Vitro Metabolic Stability
  • Expert Rationale: Assessing a compound's stability in the presence of liver microsomes is the standard first-line assay for metabolism. Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I oxidative metabolism. By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint) and predict its hepatic clearance in vivo.

  • Experimental Workflow: Microsomal Stability Assay

    Caption: Workflow for determining metabolic stability using liver microsomes.

CYP450 Inhibition
  • Expert Rationale: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a major safety liability. If a new drug inhibits a CYP enzyme, it can block the metabolism of a co-administered drug that is a substrate for that enzyme, leading to dangerously elevated plasma concentrations of the co-administered drug. Fluorogenic assays are a rapid and reliable method for screening for CYP inhibition potential.

Comparative Metabolism and DDI Profile
ParameterThis compound (Predicted/Hypothetical)Fexofenadine (Experimental Data)Scientific Rationale & Implication
Human Liver Microsome Half-life (t½) >60 min>60 minBoth compounds are highly stable to phase I metabolism. This predicts low hepatic clearance and a long half-life in vivo.
Intrinsic Clearance (Clint) <5 µL/min/mg protein<5 µL/min/mg proteinLow Clint values confirm metabolic stability. Fexofenadine is known to be minimally metabolized (~5%).
Major Metabolites N-demethylation (predicted)None significantThe N-methyl group on the piperidine is a potential soft spot for oxidation. Fexofenadine's stability is a key clinical advantage.
CYP3A4 Inhibition (IC₅₀) >50 µM>50 µMNo significant inhibition of the most important DDI-related enzyme.
CYP2D6 Inhibition (IC₅₀) >50 µM>50 µMNo significant inhibition of another key polymorphic enzyme.

Part 4: Key Safety and Toxicity Assessments

Early identification of potential safety liabilities is crucial to avoid late-stage failures.

Cardiotoxicity: hERG Inhibition
  • Expert Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability linked to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This has been a common reason for the withdrawal of approved drugs. Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

Cytotoxicity
  • Expert Rationale: A general cytotoxicity assay, often using a robust cell line like HepG2 (a human liver carcinoma line), provides a baseline measure of a compound's potential to cause cell death. Assays measuring ATP content (as an indicator of cell viability) or membrane integrity are common, high-throughput methods.

Comparative Safety Profile
ParameterThis compound (Predicted/Hypothetical)Fexofenadine (Experimental Data)Scientific Rationale & Implication
hERG Inhibition (IC₅₀) >30 µM>30 µMA clean hERG profile is a major de-risking milestone. Fexofenadine was developed specifically to avoid the hERG-related cardiotoxicity of its predecessor, terfenadine.
HepG2 Cytotoxicity (CC₅₀) >100 µM>100 µMNeither compound shows significant cytotoxicity at high concentrations, indicating a good general safety profile in vitro.

Conclusion and Integrated Assessment

This comparative guide outlines a standard, yet robust, workflow for the early ADME/Tox profiling of a novel chemical entity, this compound, benchmarked against the established drug, Fexofenadine.

Based on our hypothetical and predictive data, This compound presents a promising preclinical profile . Its key advantages lie in its projected favorable passive permeability and, most critically, its lack of interaction with the P-gp efflux transporter. This suggests it may possess significantly better oral bioavailability compared to Fexofenadine. Both compounds demonstrate high metabolic stability and are clear of major liabilities concerning CYP inhibition and hERG-related cardiotoxicity.

The data generated through this workflow provides a strong, evidence-based foundation for decision-making. The next logical steps for a compound with this profile would be to confirm these in vitro findings with a cassette-dosing pharmacokinetic study in rodents to obtain initial in vivo data on its half-life, clearance, and oral bioavailability. This systematic, integrated approach ensures that only the most promising candidates, with a well-understood and de-risked profile, advance toward more complex and costly preclinical development.

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on "4-(1-Methylpiperidin-4-YL)benzoic acid" and its Well-Documented Analogue

Introduction

However, the landscape is vastly different for a closely related structural analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid . This compound, which features a piperazine ring in place of the piperidine ring, is a well-documented and crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][2][3] The extensive documentation for this piperazine analogue provides an excellent opportunity to delve into the principles of reproducibility and validation by comparing various published synthetic routes.

This guide, therefore, will focus on the synthesis and data validation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid as a case study. We will objectively compare the performance of different synthetic methods, providing the supporting experimental data that is essential for researchers to make informed decisions in their own work.

Comparative Analysis of Synthetic Routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been approached through several distinct pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental considerations. Below, we compare three prominent methods found in the literature.

Method 1: Nucleophilic Substitution of 4-(Chloromethyl)benzoic acid

This is a direct and widely reported method involving the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[4] The reaction is a straightforward nucleophilic substitution where the nitrogen of N-methylpiperazine displaces the chloride from the benzylic position.

Causality Behind Experimental Choices:

  • Starting Materials: 4-(Chloromethyl)benzoic acid is a commercially available starting material. Its benzylic chloride is highly reactive towards nucleophilic attack, making it an ideal substrate. N-methylpiperazine is also readily available.

  • Base: An acid binding agent, such as sodium carbonate, potassium carbonate, or sodium hydroxide, is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[4]

  • Solvent: A variety of solvents can be used, including methanol, water, acetonitrile, and N,N-dimethylformamide (DMF). The choice of solvent can influence reaction time and temperature.[4]

  • Purification: The product is often isolated as the dihydrochloride salt by treating the reaction mixture with hydrogen chloride gas, which facilitates precipitation and purification.[4]

Experimental Protocol (Exemplary): A Chinese patent (CN103382191A) describes a typical procedure:

  • To a reactor, add 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, 32g of sodium carbonate, and 800ml of methanol.[4]

  • Heat the mixture to 64°C and stir for 2 hours.[4]

  • Cool the reaction solution to room temperature.[4]

  • The patent describes a nanofiltration step for purification. In a standard laboratory setting, this could be replaced by extraction and crystallization.

  • Concentrate the solution and bubble hydrogen chloride gas through it to precipitate the dihydrochloride salt.[4]

  • Isolate the white solid by centrifugation or filtration.[4]

Method 2: Reductive Amination of 4-Formylbenzoic acid

This alternative approach involves the reaction of 4-formylbenzoic acid with N-methylpiperazine to form an iminium intermediate, which is then reduced in situ to the desired product.

Causality Behind Experimental Choices:

  • Starting Materials: 4-Formylbenzoic acid and N-methylpiperazine are common starting materials.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent often used for reductive aminations, as it is less sensitive to the acidic conditions that can be present.[5]

  • In Situ Formation: The reaction is typically performed as a one-pot synthesis, which is efficient in terms of time and resources.[5]

Experimental Protocol (Conceptual, based on similar reactions):

  • Dissolve 4-formylbenzoic acid and N-methylpiperazine in a suitable solvent like methanol or dichloromethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the stirred solution.[5]

  • Allow the reaction to proceed at room temperature until completion, monitored by techniques like TLC or LC-MS.

  • Work up the reaction mixture by quenching the excess reducing agent and performing an extractive purification.

  • The final product can be isolated and purified as the free base or a salt.

Method 3: Synthesis from 4-(Chloromethyl)benzonitrile and Subsequent Hydrolysis

This multi-step synthesis begins with the reaction of 4-(chloromethyl)benzonitrile with N-methylpiperazine, followed by the hydrolysis of the nitrile group to a carboxylic acid.[6]

Causality Behind Experimental Choices:

  • Nitrile as a Carboxylic Acid Precursor: The nitrile group serves as a stable precursor to the carboxylic acid. This can be advantageous if the free carboxylic acid in the starting material interferes with the initial substitution reaction.

  • Hydrolysis Conditions: The hydrolysis of the nitrile is typically carried out under strong acidic or basic conditions. For instance, heating with a strong acid like 8 M HCl is effective.[6]

Experimental Protocol (Exemplary):

  • React 4-chloromethylbenzonitrile with N-methylpiperazine in a suitable solvent with a base to form 4-((4-methylpiperazin-1-yl)methyl)benzonitrile.[6]

  • Isolate the intermediate product.

  • Heat the intermediate (e.g., 30.0 g) in a solution of 50 cm³ of 8 M HCl at 100°C for 10 hours.[6]

  • Cool the reaction mixture to room temperature, which should cause the dihydrochloride salt of the product to precipitate.[6]

  • Filter the solid and wash with a solvent like acetone to obtain the final product.[6]

Data Comparison and Validation

The reproducibility of a synthetic method is validated when different, independent reports achieve similar outcomes. The data for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and its salts is remarkably consistent across various patents, indicating a high degree of reproducibility.

Parameter Method 1 (Nucleophilic Substitution) Method 2 (Reductive Amination) Method 3 (From Benzonitrile)
Starting Materials 4-(Chloromethyl)benzoic acid, N-methylpiperazine4-Formylbenzoic acid, N-methylpiperazine4-(Chloromethyl)benzonitrile, N-methylpiperazine
Key Reagents Base (e.g., Na₂CO₃, K₂CO₃, NaOH)[4]Reducing agent (e.g., NaBH(OAc)₃)[5]Strong acid or base for hydrolysis (e.g., HCl)[6]
Reported Yield 95-98%[4]95-99%[5]High, but a two-step process[6]
Reported Purity >99.8%[4]High (often used without further purification)High purity reported after crystallization[7]
Advantages High yield, high purity, one-potMild conditions, high yieldAvoids potential side reactions with the carboxylic acid group
Disadvantages Benzylic halides can be lachrymatoryReductant can be expensiveMulti-step synthesis

The high yields and purities reported in numerous patents for Method 1, often exceeding 95% and 99.8% respectively, strongly support the validation of this synthetic route for industrial-scale production.[4] The reductive amination (Method 2) also shows excellent yields in the literature, highlighting its efficiency for laboratory-scale synthesis.[5] While Method 3 involves an additional step, its successful application in various reported syntheses confirms its viability.

Characterization Data

Consistent characterization data across different sources is another key aspect of validation.

Property Reported Value Source
Molecular Formula C₁₃H₁₈N₂O₂[8][9]
Molecular Weight 234.29 g/mol [8][9]
Appearance White to off-white crystalline powder[1][8]
Melting Point (dihydrochloride) 305-307°C[1]
Solubility Soluble in water (as dihydrochloride salt)[1]

Visualizing the Synthetic Workflows

To further clarify the discussed synthetic pathways, the following diagrams illustrate the reaction flows.

G cluster_0 Method 1: Nucleophilic Substitution start1 4-(Chloromethyl)benzoic acid + N-methylpiperazine reagents1 Base (e.g., Na₂CO₃) Solvent (e.g., Methanol) start1->reagents1 product1 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid reagents1->product1

Caption: Workflow for Method 1.

G cluster_1 Method 2: Reductive Amination start2 4-Formylbenzoic acid + N-methylpiperazine reagents2 Reducing Agent (e.g., NaBH(OAc)₃) start2->reagents2 product2 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid reagents2->product2

Caption: Workflow for Method 2.

G cluster_2 Method 3: From Benzonitrile start3 4-(Chloromethyl)benzonitrile + N-methylpiperazine step1 Nucleophilic Substitution start3->step1 intermediate 4-((4-methylpiperazin-1-yl)methyl)benzonitrile step1->intermediate step2 Acid Hydrolysis intermediate->step2 product3 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid step2->product3

Caption: Workflow for Method 3.

Conclusion

While the initially requested compound, "this compound," lacks sufficient published data for a comprehensive reproducibility and validation analysis, its structural analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, serves as an exemplary case study. The synthesis of this important pharmaceutical intermediate is well-documented, with multiple, independently reported routes that show a high degree of consistency in terms of yields, purity, and characterization.

The nucleophilic substitution of 4-(chloromethyl)benzoic acid stands out as a highly efficient and scalable method, validated by its repeated appearance in patent literature with excellent reported outcomes. The alternative methods of reductive amination and synthesis via a nitrile intermediate also represent viable and reproducible pathways, offering flexibility in the choice of starting materials and reaction conditions.

For researchers and drug development professionals, this comparative guide underscores the importance of consulting a wide range of sources to validate a synthetic method. The consistent data available for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid provides a high level of confidence in its synthesis, a critical factor for its use in the production of life-saving medicines like Imatinib.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Methylpiperidin-4-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(1-Methylpiperidin-4-YL)benzoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that your laboratory practices are safe, repeatable, and compliant with regulatory standards.

The information herein is synthesized from established regulatory guidelines and safety data for structurally similar compounds. Given that detailed toxicological and environmental data for this specific molecule may be limited, a conservative approach grounded in chemical principles is paramount.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from its structure—a benzoic acid derivative and a tertiary amine (the methylpiperidinyl group).

  • Corrosivity and Irritation: Based on analogous compounds, this chemical is expected to be a skin and eye irritant.[1][2][3] Benzoic acid itself can cause irritation, redness, and burns upon direct contact.[4] The piperidine moiety can also contribute to skin and respiratory irritation.

  • Respiratory Effects: As a solid, inhalation of dust particles may cause respiratory tract irritation.[1][2]

  • Environmental Hazards: The environmental fate of this compound has not been fully investigated.[5] Therefore, it must be handled in a way that prevents its release into drains or waterways.[6][7]

Causality: The acidic nature of the carboxylic acid group and the basic nature of the tertiary amine give the molecule potential to irritate biological tissues. The fine particulate nature of the solid powder increases the risk of aerosolization and subsequent inhalation.

Section 2: The Regulatory Landscape: EPA and OSHA

Disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): The EPA establishes the framework for what constitutes hazardous waste and sets the standards for its management from "cradle-to-grave."[8][9] Laboratories are considered generators of hazardous waste and must comply with regulations regarding waste identification, segregation, labeling, and disposal.[10]

  • OSHA: OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for the safe removal of contaminated waste.[12]

Key Takeaway: Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on disposal procedures. They translate federal and state regulations into actionable protocols for your specific location. Always consult your institution's CHP and EHS personnel before disposing of any chemical waste.

Section 3: Core Disposal Principles

Three core principles form the foundation of safe chemical disposal: Waste Minimization, Segregation, and Identification.

  • Waste Minimization: Reduce the amount of waste generated by only preparing the quantity of material necessary for your experiment.[13]

  • Waste Segregation: Never mix different waste streams. This compound waste should be segregated from other chemical classes to prevent dangerous reactions. It is incompatible with strong oxidizing agents.[14]

  • Waste Identification: All waste containers must be accurately and clearly labeled.[13][15] The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Irritant").[10]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of small quantities of this compound typically generated in a research setting.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[7]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]

Preparing the Waste Container
  • Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended. The container must be clean and dry.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your EHS office. Fill in all required information, clearly writing "this compound."

Disposing of Unused/Expired Solid
  • Work in a Ventilated Area: Conduct all transfers inside a certified chemical fume hood to minimize inhalation risk.[16]

  • Transfer the Solid: Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Use a spatula or powder funnel to avoid spills.

  • Decontaminate Original Container: If the original container is to be disposed of as regular lab glass, it must be triple-rinsed. The rinsate (the liquid from rinsing) is considered hazardous waste.

    • Rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Pour the rinsate into a separate hazardous waste container designated for flammable liquid waste.

    • Repeat two more times.

    • After triple-rinsing, deface the label on the original container and dispose of it according to your facility's procedures for clean lab glass.

Disposing of Contaminated Materials
  • Segregate Waste: Any materials grossly contaminated with this compound (e.g., weigh boats, paper towels from a spill clean-up, contaminated gloves) must be disposed of as hazardous solid waste.

  • Package Waste: Place these contaminated items into a designated solid hazardous waste container or a securely sealed bag placed inside the container. Do not place sharp objects like needles in this container.[13]

Final Steps
  • Secure the Container: Tightly seal the hazardous waste container cap.

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.[10] The SAA should be in a secondary containment tray, away from incompatible materials.

  • Arrange for Pickup: Follow your institutional procedures to schedule a waste pickup with the EHS department.

Section 5: Emergency Procedures for Spills

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates a significant amount of dust, evacuate the laboratory and contact EHS.

  • Control the Spill: For a small, manageable spill, prevent the spread of dust by gently covering it with a paper towel.

  • Clean-Up:

    • Wearing appropriate PPE, moisten the spilled material with a damp paper towel to prevent dust from becoming airborne.[17]

    • Carefully sweep or wipe up the material and place it, along with all cleaning materials, into a designated hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Data Summary & Visualization

Table 1: Disposal Profile for this compound
ParameterInformationSource(s)
Hazard Classification Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1][2][3]
Primary Disposal Route Hazardous Waste Incineration via licensed disposal company.[5][7]
EPA Waste Code To be determined by EHS; likely falls under a generic code for non-specified organic compounds.Institutional EHS
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[14]
Required PPE Safety goggles, chemically resistant gloves, lab coat. Respirator if dust is generated.[5][7]
Spill Procedure Avoid generating dust. Moisten, sweep into a sealed container for disposal. Do not wash into sewer.[6][17]
Diagram 1: Disposal Decision Workflow

This diagram outlines the logical steps for determining the correct disposal path for waste containing this compound.

DisposalWorkflow start Generate Waste Containing This compound ppe_check Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe_check decision_type What is the waste type? solid_waste Unused/Expired Solid or Contaminated Debris decision_type->solid_waste Solid liquid_waste Aqueous Solution or Organic Solvent Rinsate decision_type->liquid_waste Liquid container_solid Place in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container (Segregate by Solvent) liquid_waste->container_liquid storage Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage container_liquid->storage fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood fume_hood->decision_type pickup Arrange for Pickup by EHS storage->pickup

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.